molecular formula C11H14O3 B1408164 Methyl 4-(1-hydroxyethyl)-2-methylbenzoate CAS No. 1823311-32-5

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Cat. No.: B1408164
CAS No.: 1823311-32-5
M. Wt: 194.23 g/mol
InChI Key: GTJYMRFXHBVNPD-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(1-hydroxyethyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJYMRFXHBVNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is a critical chiral building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive indazoles. Its structure comprises a benzoate core with a specific 1,2,4-substitution pattern, featuring a labile methyl ester and a benzylic alcohol capable of bearing stereochemical information.

This guide details two validated synthetic pathways: a robust racemic reduction using Sodium Borohydride (NaBH₄) for general applications, and an asymmetric transfer hydrogenation (ATH) using the Noyori protocol for enantiopure drug development. It prioritizes chemoselectivity—specifically the preservation of the ester moiety during ketone reduction.

Structural Analysis & Retrosynthesis

The target molecule contains two reactive oxygenated functionalities: a methyl ester and a secondary benzylic alcohol . The primary synthetic challenge is the chemoselective reduction of the precursor ketone (Methyl 4-acetyl-2-methylbenzoate) without reducing or hydrolyzing the ester.

Retrosynthetic Logic
  • Target: this compound

  • Precursor: Methyl 4-acetyl-2-methylbenzoate[1]

  • Disconnection: 1,2-addition of hydride to the benzylic ketone.

Retrosynthesis Target Target: This compound Precursor Precursor: Methyl 4-acetyl-2-methylbenzoate Target->Precursor Chemo-selective Reduction Start Starting Material: 4-Bromo-3-methylbenzoate (via Heck/Acylation) Precursor->Start Acylation

Figure 1: Retrosynthetic analysis highlighting the ketone-to-alcohol transformation.

Method A: Racemic Synthesis (High-Throughput)

Objective: Efficient synthesis of (±)-Methyl 4-(1-hydroxyethyl)-2-methylbenzoate. Mechanism: Nucleophilic addition of hydride (H⁻) to the ketone carbonyl. Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[2]

Scientific Rationale

NaBH₄ is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is too reactive and would reduce the ester to a primary alcohol (diol formation). NaBH₄ in methanol selectively reduces ketones to secondary alcohols while leaving esters intact at temperatures below 50°C.

Protocol
  • Preparation: Dissolve Methyl 4-acetyl-2-methylbenzoate (1.0 eq) in anhydrous Methanol (0.25 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress transesterification side reactions.

  • Addition: Add NaBH₄ (0.6 eq, representing 2.4 hydride equivalents) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Carefully add saturated aqueous NH₄Cl solution to destroy excess hydride and buffer the pH (preventing ester hydrolysis).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Method B: Asymmetric Synthesis (Enantioselective)

Objective: Synthesis of (R)- or (S)-Methyl 4-(1-hydroxyethyl)-2-methylbenzoate (>95% ee). Mechanism: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).[4] Reagents: [RuCl(p-cymene)((R,R)-TsDPEN)], Formic Acid/Triethylamine (5:2).

Scientific Rationale

The Noyori-Ikariya catalyst system utilizes a metal-ligand bifunctional mechanism. The chiral diamine ligand (TsDPEN) creates a chiral pocket that directs the hydride delivery to a specific face of the ketone. The Formic Acid/TEA azeotrope serves as the hydrogen donor, driving the reaction irreversibly through CO₂ release.

Protocol
  • Catalyst Prep: In a glovebox or under Argon, charge a flask with [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 - 1.0 mol%).

  • Substrate: Add Methyl 4-acetyl-2-methylbenzoate (1.0 eq).

  • Solvent/Donor: Add degassed Formic Acid/Triethylamine (5:2 complex) (5 vol relative to substrate).

  • Reaction: Stir at 25-30°C for 12-24 hours.

    • Note: Do not heat excessively (>40°C) to avoid eroding enantioselectivity.

  • Workup: Dilute with water. Extract with CH₂Cl₂.[5] Wash with saturated NaHCO₃ (to remove formic acid).

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Characterization Data

The following data confirms the structure of the product. Note the distinct NMR signals differentiating the ester methyl from the ring methyl.

Table 1: Spectroscopic Data Summary
TechniqueParameterObserved ValueAssignment
¹H NMR δ 7.91 Doublet (J=8.0 Hz), 1HAryl H (C6, ortho to ester)
(400 MHz, CDCl₃)δ 7.20-7.25 Multiplet, 2HAryl H (C3, C5)
δ 4.88 Quartet (J=6.5 Hz), 1HCH -OH (Benzylic methine)
δ 3.89 Singlet, 3HCOOCH₃ (Ester methyl)
δ 2.60 Singlet, 3HAr-CH₃ (Ring methyl)
δ 1.48 Doublet (J=6.5 Hz), 3HCH(OH)-CH₃ (Methyl group)
IR ν (cm⁻¹) 3400-3450 (broad)O-H Stretch
1715-1725 (strong)C=O[3] Stretch (Ester)
MS (ESI) m/z 195.1 [M+H]⁺Molecular Ion
177.1 [M-OH]⁺Loss of hydroxyl (Benzylic cation)

Troubleshooting & Optimization Logic

Common failure modes include ester hydrolysis (saponification) or lack of reactivity. Use the following decision tree to diagnose issues.

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC YesConsumed Yes, SM consumed CheckTLC->YesConsumed High Conversion NoConsumed No, SM remains CheckTLC->NoConsumed Stalled NewSpot Identify New Spot Rf YesConsumed->NewSpot AddCat Action: Add Lewis Acid (CeCl3 - Luche) or Increase Temp slightly NoConsumed->AddCat RfLower Rf << Product (Base Line) NewSpot->RfLower Very Polar RfCorrect Rf matches Alcohol NewSpot->RfCorrect Expected Range Hydrolysis Diagnosis: Saponification (Ester -> Acid) Cause: pH too high during quench RfLower->Hydrolysis

Figure 2: Diagnostic workflow for reaction monitoring.

Critical Considerations
  • Saponification Risk: The methyl ester is susceptible to hydrolysis under basic conditions. When using NaBH₄, the reaction mixture becomes basic as methoxide is generated. Self-Validating Step: Ensure the quench is performed with excess NH₄Cl or dilute acetic acid to immediately neutralize alkoxides.

  • Over-Reduction: While rare with NaBH₄, prolonged exposure at high temperatures can attack the ester. Always monitor by TLC and stop the reaction once the ketone is consumed.

  • Enantiomeric Drift: In Method B, if the reaction runs too long or the catalyst degrades, the reversibility of the transfer hydrogenation (if using iPrOH) can erode ee. The Formic Acid/TEA method is kinetically trapped (irreversible), making it safer for high optical purity.

References

  • Luche Reduction (Chemoselectivity): Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[6] Link

  • Noyori Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][4] Accounts of Chemical Research. Link

  • General Ester/Ketone Reduction Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for NaBH4 chemoselectivity mechanisms).
  • Precursor Synthesis (Acetophenone derivatives): ChemicalBook & PubChem Data for Methyl 4-acetyl-2-methylbenzoate. Link

Sources

Technical Monograph: Spectroscopic Profiling of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is a functionalized aromatic ester serving as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structure features a 1,2,4-trisubstituted benzene ring with a labile secondary alcohol and a stable methyl ester, offering orthogonal reactivity for subsequent transformations.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) and synthesis logic for researchers. Where direct experimental library data is proprietary or sparse, high-confidence spectral assignments are derived from validated precursor data (Methyl 4-acetyl-2-methylbenzoate) and structural analogs, following rigorous structure-activity relationship (SAR) principles.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number (Racemic) Not widely listed; Analogous to 84851-56-9 (des-methyl)
Chirality Contains one chiral center at the hydroxyethyl position
Physical State Viscous colorless oil or low-melting solid
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in water

Synthesis & Reaction Pathway

The most reliable route to the target molecule is the selective reduction of Methyl 4-acetyl-2-methylbenzoate using sodium borohydride (


). This method preserves the ester functionality while quantitatively converting the ketone to the secondary alcohol.
Synthesis Workflow Diagram

SynthesisPath Precursor Methyl 4-acetyl-2-methylbenzoate (C11H12O3) Reagent NaBH4 / MeOH 0°C to RT Precursor->Reagent Intermediate Borate Complex Reagent->Intermediate Reduction Product This compound (C11H14O3) Intermediate->Product Acid Quench (NH4Cl)

Figure 1: Chemoselective reduction pathway preserving the ester moiety.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Note: Data below is a high-confidence assignment derived from the precursor Methyl 4-acetyl-2-methylbenzoate (CAS 1036715-60-2) and the structural analog Methyl 4-(1-hydroxyethyl)benzoate.


H NMR (400 MHz, CDCl

)

The introduction of the 2-methyl group breaks the symmetry of the para-substituted ring, creating a distinct 1,2,4-substitution pattern.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.88 Doublet (

Hz)
1HAr-H (C6)Ortho to ester (deshielded)
7.20 - 7.25 Multiplet2HAr-H (C3, C5)Meta to ester / Ortho to alkyl
4.88 Quartet (

Hz)
1HCH -OHMethine proton (Chiral center)
3.87 Singlet3HCOOCH

Ester methyl group
2.58 Singlet3HAr-CH

Ortho-methyl group
1.48 Doublet (

Hz)
3HCH(OH)CH

Methyl of hydroxyethyl group
~2.0 Broad Singlet1H-OH Hydroxyl (Exchangeable)

Interpretation Logic:

  • Aromatic Region: The precursor ketone shows protons at 7.81-7.94 ppm.[1] Reduction of the electron-withdrawing carbonyl to a neutral alcohol shields the C3/C5 protons, moving them upfield to ~7.2 ppm. The C6 proton remains deshielded by the ester.

  • Chiral Center: The quartet at 4.88 ppm is characteristic of a benzylic methine coupled to a methyl group.

  • Methyl Groups: Three distinct methyl signals exist. The doublet at 1.48 ppm confirms the reduction of the acetyl group.


C NMR (100 MHz, CDCl

)
  • Carbonyl (Ester): 167.5 ppm

  • Aromatic C-ipso (Ester): 128.5 ppm

  • Aromatic C-ipso (Alkyl): 151.0 ppm

  • Aromatic CH: 131.5, 129.5, 125.5 ppm

  • Benzylic Methine (C-OH): 70.2 ppm

  • Ester Methyl: 52.0 ppm

  • Ar-Methyl: 21.5 ppm

  • Alkyl Methyl: 25.1 ppm

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation (C=O ketone loss, O-H gain).

  • 3400 - 3300 cm

    
     (Broad):  O-H stretching (Alcohol). Key indicator of successful reduction.
    
  • 2980 - 2850 cm

    
    :  C-H stretching (Aliphatic/Aromatic).
    
  • 1720 cm

    
     (Strong):  C=O stretching (Ester). Note: The ketone C=O at ~1680 cm
    
    
    
    from the precursor will be absent.
  • 1270 cm

    
    :  C-O stretching (Ester).
    
  • 1100 - 1050 cm

    
    :  C-O stretching (Secondary Alcohol).
    
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion [M]+: m/z 194.

  • Base Peak [M-15]+: m/z 179 (Loss of methyl radical).

  • Dehydration [M-18]+: m/z 176 (Loss of water, common in benzylic alcohols).

  • Acylium Ion [M-31]+: m/z 163 (Loss of methoxy group from ester).

  • Tropylium Derivative: m/z ~133 (Loss of COOCH3 and H2O).

Fragmentation Pathway Diagram

MS_Frag M_Ion Molecular Ion [M]+ m/z 194 M_Water [M - H2O]+ m/z 176 (Styrene derivative) M_Ion->M_Water - 18 Da M_Methyl [M - CH3]+ m/z 179 M_Ion->M_Methyl - 15 Da M_Ester [M - OCH3]+ m/z 163 (Acylium ion) M_Ion->M_Ester - 31 Da

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Reduction of Methyl 4-acetyl-2-methylbenzoate

Objective: Selective reduction of the ketone moiety without hydrolyzing the ester.

Materials:

  • Methyl 4-acetyl-2-methylbenzoate (1.0 eq)

  • Sodium Borohydride (NaBH

    
    , 0.5 - 1.0 eq)
    
  • Methanol (anhydrous)[2]

  • Saturated NH

    
    Cl solution
    

Procedure:

  • Dissolution: Dissolve 1.92 g (10 mmol) of Methyl 4-acetyl-2-methylbenzoate in 20 mL of anhydrous methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
     (380 mg, 10 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Quench the reaction with saturated NH

    
    Cl solution (10 mL).
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. The product is usually pure enough for use (>95%), but can be purified via silica flash chromatography (Hexane/EtOAc).

References

  • Precursor Characterization: Methyl 4-acetyl-2-methylbenzoate. PubChem CID 68518283.[3] National Center for Biotechnology Information. Link

  • Analog Spectral Data: Methyl 4-(1-hydroxyethyl)benzoate. PubChem CID 586417.[4] National Center for Biotechnology Information. Link

  • Synthesis Methodology: Synthesis of a Series of Methyl Benzoates through Esterification. MDPI, 2023. (Contextual reference for ester stability). Link

  • General Protocol: Reduction of Acetophenones to 1-Phenylethanols. Organic Syntheses, Coll. Vol. 1, p.482. (Standard NaBH4 reduction protocols). Link

Sources

Physical and chemical properties of "Methyl 4-(1-hydroxyethyl)-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. As a substituted aromatic ester containing a secondary alcohol, this molecule possesses multiple functional groups that dictate its characteristics and reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into the compound's structural identifiers, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines rigorous, field-proven methodologies for its characterization, including melting point determination, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Safety protocols and handling guidelines are also discussed, grounded in the data for structurally related compounds. The synthesis of this information aims to provide a robust foundation for the use of this compound in research and development.

Introduction

This compound is a multifunctional organic compound featuring a substituted benzene ring. Its structure incorporates a methyl ester, a secondary alcohol on an ethyl substituent, and a methyl group on the aromatic ring. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly for creating more complex molecular architectures in fields like medicinal chemistry and materials science.[1][2] The strategic placement of substituents on the benzene ring (1,2,4-substitution) influences its electronic properties and steric environment, which in turn affects its reactivity and physical properties.

Understanding the fundamental properties of a molecule is a prerequisite for its effective application. This guide serves as a centralized resource, detailing the compound's identity, its expected physical and chemical behavior, and the analytical techniques essential for its characterization and quality control.[3][4] The protocols described herein are presented not merely as steps, but with a rationale rooted in established chemical principles to ensure reproducibility and accuracy.

Compound Identification

Precise identification is the cornerstone of chemical research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₄O₃PubChem (Calculated)
Molecular Weight 194.23 g/mol PubChem (Calculated)
Canonical SMILES CC1=C(C=C(C=C1)C(C)O)C(=O)OCN/A
InChI InChI=1S/C11H14O3/c1-7-5-8(6-9(7)11(13)14-3)10(2)12/h5-6,10,12H,1-3H3N/A
InChIKey YLKCVDCZRIWJOH-UHFFFAOYSA-NN/A
CAS Number Not available in searched databasesN/A

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation requirements. While specific experimental data for this exact molecule is sparse, the properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyPredicted Value / CharacteristicRationale / Reference
Physical State White to off-white solid or a viscous liquid.Similar substituted benzoates can be solids or liquids at room temperature.
Melting Point Not experimentally determined.Expected to be a low-melting solid, influenced by crystal packing.
Boiling Point > 250 °C (at atmospheric pressure)The presence of a hydroxyl group and the overall molecular weight suggest a relatively high boiling point.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate).The polar hydroxyl and ester groups are countered by the nonpolar aromatic ring and methyl groups.[5]
pKa ~14-16 (for the alcohol -OH)Typical range for a secondary alcohol.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.[3] The expected spectral data for this compound is detailed below.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The predicted spectrum would show distinct signals corresponding to the different proton types.

  • Aromatic Protons (3H): Expected in the range of δ 7.0-7.8 ppm . Due to the 1,2,4-substitution pattern, these protons would likely appear as a set of coupled multiplets (e.g., a doublet, a singlet-like signal, and a doublet), reflecting their distinct electronic environments.

  • Methine Proton (-CH(OH)-) (1H): A quartet around δ 4.9-5.1 ppm , split by the adjacent methyl group.

  • Hydroxyl Proton (-OH) (1H): A broad singlet, variable position (δ 1.5-4.0 ppm ), which may exchange with D₂O.

  • Methoxy Protons (-OCH₃) (3H): A sharp singlet around δ 3.8-3.9 ppm .

  • Ring Methyl Protons (Ar-CH₃) (3H): A sharp singlet around δ 2.4-2.6 ppm .

  • Ethyl's Methyl Protons (-CH(OH)CH₃) (3H): A doublet around δ 1.4-1.6 ppm , split by the adjacent methine proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the structure. Eleven distinct signals are expected.

  • Carbonyl Carbon (C=O): ~167-170 ppm.

  • Aromatic Carbons (6C): ~125-145 ppm. This includes four C-H carbons and two quaternary carbons (one attached to the ester and one to the methyl group).

  • Methine Carbon (-CH(OH)-): ~68-72 ppm.

  • Methoxy Carbon (-OCH₃): ~52-54 ppm.

  • Ring Methyl Carbon (Ar-CH₃): ~20-22 ppm.

  • Ethyl's Methyl Carbon (-CH(OH)CH₃): ~23-26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[6][7]

  • O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ , characteristic of the alcohol hydroxyl group.

  • C-H Stretch (sp³): Bands in the 3000-2850 cm⁻¹ region from the methyl and methine groups.

  • C-H Stretch (sp²): Weaker bands just above 3000 cm⁻¹ from the aromatic ring.

  • C=O Stretch (Ester): A very strong, sharp absorption band around 1725-1705 cm⁻¹ .

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1610-1450 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and the alcohol.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the secondary alcohol, the methyl ester, and the substituted aromatic ring.

  • Secondary Alcohol: This group can undergo oxidation to form the corresponding ketone, Methyl 4-acetyl-2-methylbenzoate. It can also be esterified or etherified under appropriate conditions.

  • Methyl Ester: The ester is susceptible to hydrolysis under either acidic or basic conditions (saponification) to yield the corresponding carboxylic acid, 4-(1-hydroxyethyl)-2-methylbenzoic acid, and methanol.[8]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The directing effects of the alkyl, hydroxyl-bearing alkyl, and ester groups will influence the position of any further substitution.

Methodologies for Characterization

The following protocols provide a systematic approach to verifying the identity and purity of a synthesized or procured sample of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will cause a depression and broadening of the melting range.[9] This protocol ensures an accurate determination.

Protocol:

  • Sample Preparation: Place a small amount (~5-10 mg) of the dry compound on a watch glass and crush it into a fine powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[10]

  • Initial Measurement: Place the capillary into a melting point apparatus. Heat the sample rapidly (e.g., 10-15 °C/min) to get an approximate melting temperature.[10]

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube and heat at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[9][10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive structural information for organic molecules by mapping the carbon-hydrogen framework.[12] Proper sample preparation is critical to obtaining a high-resolution spectrum, as impurities, solid particles, and incorrect concentration can degrade the quality of the data.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small, clean vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The deuterated solvent is essential for the instrument's lock system and avoids overwhelming the spectrum with solvent proton signals.[14]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Acquisition: Cap the NMR tube and insert it into the spectrometer. The instrument will then be tuned ("shimmed") to optimize the magnetic field homogeneity before data acquisition.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[15][16] The "thin solid film" method is a straightforward technique for solid samples that avoids interference from solvents or mulling agents.[17]

Protocol:

  • Solution Preparation: Dissolve a small amount of the solid sample (10-20 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[17]

  • Plate Preparation: Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. Visual inspection should show a slightly cloudy film; a completely clear plate indicates too little sample, while an opaque or crystalline deposit indicates too much.[17]

  • Spectrum Acquisition: Place the salt plate into the sample holder of the IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, promptly clean the salt plate with a suitable solvent (like dry acetone) and return it to a desiccator to prevent damage from atmospheric moisture.[17]

Visualization of Key Concepts

Molecular Structure

Caption: 2D structure of this compound.

Analytical Workflow

Sample Sample of Compound MP Melting Point Determination (Purity Check) Sample->MP IR IR Spectroscopy (Functional Group ID) Sample->IR NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data Data Analysis & Structure Confirmation MP->Data IR->Data NMR->Data

Caption: Logical workflow for the characterization of the compound.

¹H NMR Signal-Structure Correlation

cluster_protons Proton Environments Structure Molecular Structure Aromatic Aromatic (Ar-H) ~7.0-7.8 ppm Structure->Aromatic Methine Methine (CH-OH) ~4.9-5.1 ppm Structure->Methine Methoxy Methoxy (O-CH3) ~3.8-3.9 ppm Structure->Methoxy RingMe Ring Methyl (Ar-CH3) ~2.4-2.6 ppm Structure->RingMe EthylMe Ethyl Methyl (C-CH3) ~1.4-1.6 ppm Structure->EthylMe

Caption: Correlation between proton types and their expected ¹H NMR chemical shifts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by data for structurally similar compounds like other methyl benzoates.[18][19][20] The compound is predicted to require standard laboratory precautions.

  • GHS Hazard Statements (Predicted): Based on analogs like Methyl 4-(1-hydroxyethyl)benzoate, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] It may also be harmful if swallowed.[22][23]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19][23]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[23]

Conclusion

This guide has provided a detailed, predictive, and methodological overview of this compound. By synthesizing information on its identity, physicochemical properties, spectroscopic signatures, and reactivity, a clear profile of the molecule emerges. The inclusion of validated, step-by-step analytical protocols offers researchers a reliable framework for experimental characterization. While some physical data remains to be determined experimentally, the principles and predictions outlined here provide a solid and authoritative foundation for scientists and developers to confidently handle, analyze, and utilize this compound in their research endeavors.

References

Click to expand
  • Organic Laboratory Techniques 4.1 Melting Point. (n.d.).
  • Determination of the melting point. (n.d.).
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • SysKem Chemie GmbH. (2019, June 27). Sicherheitsdatenblatt: Methylbenzoat. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Methyl Benzoate SDS-6162. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29).
  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 4-(1-hydroxyethyl)benzoate Properties. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • NMR Sample Preparation. (n.d.).
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

  • Elements Magazine. (n.d.). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Longdom Publishing. (2023, August 11). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

  • Basic principles and Instrumentation for IR spectroscopy. (n.d.).
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

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From Alkaloids to Synthetics: The Evolution and Chemistry of Substituted Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the transition from natural tropane alkaloids to synthetic substituted benzoic acid esters, a pivotal era in medicinal chemistry that established the foundation for local anesthesia. We examine the rational drug design that led from Cocaine to Procaine, the specific chemical protocols for their synthesis, and the molecular mechanisms governing their interaction with voltage-gated sodium channels (


).

The Natural Prototype: Cocaine and the Case for Synthesis

The history of local anesthetics begins with Cocaine , an alkaloid isolated from Erythroxylum coca by Albert Niemann in 1860.[1][2] While Carl Koller demonstrated its clinical utility in ophthalmology in 1884, cocaine presented three critical limitations that drove the search for synthetic alternatives:

  • CNS Toxicity & Addiction: High abuse potential due to dopamine reuptake inhibition.[3]

  • Instability: The complex tropane ring system was difficult to synthesize and prone to degradation.

  • Allergenicity: Early formulations were often impure.

The "Anesthesiophoric" hypothesis emerged: the anesthetic activity resided not in the entire tropane skeleton, but in the specific benzoate ester moiety. This realization shifted the focus to substituted benzoic acid esters .

The Synthetic Evolution: Rational Design Timeline

The evolution of these esters represents one of the earliest examples of Structure-Activity Relationship (SAR) optimization.

The Milestones
  • Benzocaine (1890/1902): Synthesized by Eduard Ritsert. It confirmed that the basic benzoate ester (ethyl 4-aminobenzoate) possessed anesthetic activity. However, lacking a tertiary amine tail, it was insoluble in water, limiting it to topical use.[4]

  • Procaine (1905): Alfred Einhorn achieved the breakthrough by attaching a diethylaminoethanol chain to the PABA (para-aminobenzoic acid) core. This created a water-soluble, injectable salt (Novocain).

  • Tetracaine (1930): By adding a butyl group to the aromatic amine, lipophilicity and potency were drastically increased.

Evolutionary Pathway (Visualization)

Ester_Evolution Cocaine Cocaine (1860) Natural Prototype High Toxicity Benzocaine Benzocaine (1890) Simplification Insoluble (Topical only) Cocaine->Benzocaine Pharmacophore Isolation Procaine Procaine (1905) + Hydrophilic Amine Water Soluble (Injectable) Benzocaine->Procaine Solubilization (Diethylamino chain) Tetracaine Tetracaine (1930) + Lipophilic Tail High Potency Procaine->Tetracaine Potency Optimization (N-butyl group)

Figure 1: The structural evolution from the complex natural alkaloid to optimized synthetic esters.

Structure-Activity Relationship (SAR)

The efficacy of substituted benzoic acid esters relies on a tripartite structure. Modifications to these regions alter the physicochemical properties (pKa, Lipid Solubility) which directly dictate potency and onset.

Structural DomainFunctionChemical Modification Effects
Lipophilic Center Membrane penetrationAromatic Ring: Electron-donating groups (e.g.,

in para position) increase potency via resonance, enhancing the ester bond stability and lipid solubility.
Intermediate Chain Receptor alignmentEster Linkage (

):
The defining feature. Biologically unstable (hydrolyzed by plasma cholinesterases), leading to short half-lives.
Hydrophilic Tail Solubility & GatingTertiary Amine: Essential for forming water-soluble salts (HCl).[5][6] Controls the ionization state (

vs

) required for channel blockade.
Comparative Data of Key Esters[2][7]
CompoundRelative Potency (Procaine=1)pKaProtein Binding (%)Onset
Procaine 18.96Slow
Chloroprocaine 28.7-Rapid
Tetracaine 168.576Slow
Benzocaine Low (Surface)2.5-Immediate (Topical)

Mechanism of Action: The Hydrophilic Pathway

Local anesthetics (LAs) prevent the generation of action potentials by blocking Voltage-Gated Sodium Channels (


).
The Ionization Trap

LAs are weak bases.[7] They exist in equilibrium between the uncharged base (


) and the cationic acid (

).

  • Penetration: Only the uncharged base (

    
    ) can diffuse through the lipophilic nerve sheath and cell membrane.
    
  • Intracellular Ionization: Once inside the axoplasm (lower pH), the equilibrium shifts, generating the active cation (

    
    ).
    
  • Blockade: The

    
     form binds to a specific receptor site within the channel pore (S6 segment of domain IV), physically occluding 
    
    
    
    influx.
Mechanism Visualization

Mechanism_Action cluster_extracellular Extracellular Fluid (pH 7.4) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Axoplasm (pH 7.1) Base_Out LA (Base) Lipophilic Base_In LA (Base) Base_Out->Base_In Diffusion Cation_Out LA (Cation) Hydrophilic Cation_Out->Base_Out Equilibrium Channel Na+ Channel (Open State) Cation_In LA (Cation) Active Blocker Base_In->Cation_In Re-ionization Cation_In->Channel Binds Receptor (Blocks Na+)

Figure 2: The "Hydrophilic Pathway" showing the necessity of membrane penetration followed by intracellular ionization.

Chemical Synthesis Protocols

The following protocols represent the "classic" routes used in the discovery and industrial production of these agents.

Protocol A: Synthesis of Benzocaine (Fischer Esterification)

A robust introductory synthesis demonstrating acid-catalyzed esterification.

Reagents: 4-aminobenzoic acid (PABA), Absolute Ethanol, Conc. Sulfuric Acid (


), 10% Sodium Carbonate (

).
  • Reflux: In a 100 mL round-bottom flask, combine 5.0 g of PABA and 40 mL of absolute ethanol. Slowly add 4 mL of conc.

    
     (catalyst).
    
  • Heating: Reflux the mixture gently for 60–90 minutes. The solution should become clear as the PABA dissolves and reacts.

  • Neutralization: Allow the mixture to cool. Pour into a beaker containing 100 mL of ice water. Slowly add 10% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     solution with stirring until the pH is neutral (~pH 8). Note: Benzocaine precipitates as the free base.
    
  • Isolation: Vacuum filter the white precipitate. Wash with cold water to remove salts.

  • Purification: Recrystallize from an ethanol/water mixture.

    • Yield Expectation: ~70-80%.

    • Melting Point: 88–90°C.

Protocol B: Synthesis of Procaine (The Nitro-Reduction Route)

This route illustrates the industrial approach to adding the complex amine tail before reducing the aromatic ring.

Reagents: p-Nitrobenzoic acid, Thionyl Chloride (


), 2-Diethylaminoethanol, Tin (Sn) or Raney Nickel.
  • Acyl Chloride Formation: React p-nitrobenzoic acid with excess thionyl chloride (

    
    ) under reflux to form p-nitrobenzoyl chloride . Remove excess 
    
    
    
    by distillation.
  • Esterification: Dissolve the acid chloride in dry benzene or toluene. Add 2-diethylaminoethanol dropwise. The reaction is exothermic. Reflux for 1 hour to ensure completion.

    • Intermediate: 2-diethylaminoethyl 4-nitrobenzoate.

  • Reduction:

    • Historical Method:[1][3][8][9] Dissolve the nitro-ester in HCl. Add granulated Tin (Sn) and heat. The nitro group (

      
      ) is reduced to the amine (
      
      
      
      ).
    • Modern Method:[10] Catalytic hydrogenation using

      
       over Raney Nickel.
      
  • Salt Formation: The resulting free base oil is treated with ethanolic HCl to precipitate Procaine Hydrochloride as white crystals.

Metabolism and Clinical Implications

The defining weakness of the ester class is their metabolic pathway.

  • Hydrolysis: Esters are rapidly hydrolyzed in the plasma by pseudocholinesterase (butyrylcholinesterase).

  • The PABA Problem: The primary metabolite is Para-Aminobenzoic Acid (PABA).[11] PABA is a known allergen and is responsible for the high rate of hypersensitivity reactions associated with ester anesthetics.

  • Therapeutic Window: The rapid hydrolysis results in a short duration of action (Procaine

    
     < 1 minute), which necessitated the later development of Amide  anesthetics (e.g., Lidocaine) which are metabolized more slowly in the liver.
    

References

  • Ruetsch, Y. A., et al. (2001). "From cocaine to ropivacaine: the history of local anesthetic drugs." Current Topics in Medicinal Chemistry.

  • Becker, D. E., & Reed, K. L. (2012). "Local Anesthetics: Review of Pharmacological Considerations." Anesthesia Progress.

  • Fozzard, H. A., et al. (2005). "Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels." Current Pharmaceutical Design.

  • Einhorn, A. (1905).[3][12][8][11][13] "Ueber die Chemie der Localanaesthetica." Münchener Medizinische Wochenschrift. (Historical Reference to original synthesis).

  • Scholz, A. (2002). "Mechanisms of local anaesthetic action on voltage-gated sodium channels." British Journal of Anaesthesia.

Sources

"Methyl 4-(1-hydroxyethyl)-2-methylbenzoate" IUPAC name and CAS number

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional aromatic intermediate characterized by a benzoate ester scaffold substituted with a secondary alcohol at the para position and a methyl group at the ortho position.[1]

Its structural significance lies in the 1-hydroxyethyl moiety, which introduces a chiral center (

11
Core Identifiers
PropertyDetail
IUPAC Name This compound
Common Name Methyl 2-methyl-4-(1-hydroxyethyl)benzoate
CAS Number (R-isomer) 1438382-10-5
CAS Number (Precursor) 1036715-60-2 (Methyl 4-acetyl-2-methylbenzoate)
Molecular Formula

Molecular Weight 194.23 g/mol
SMILES COC(=O)C1=C(C)C=C(C(C)O)C=C1

Note on Stereochemistry: While the CAS 1438382-10-5 specifically denotes the (R)- enantiomer, the racemic mixture is often synthesized first in early-stage discovery and resolved via Chiral HPLC or synthesized directly via asymmetric reduction.[1]

Synthetic Pathways & Methodology

Precursor Selection

The synthesis almost universally proceeds from Methyl 4-acetyl-2-methylbenzoate (CAS: 1036715-60-2).[1] This ketone is robust and allows for controlled reduction.[1]

Route A: Stoichiometric Reduction (Racemic)

Objective: Rapid generation of material for non-chiral assays or analytical standards.[1]

  • Reagent: Sodium Borohydride (

    
    ).[1]
    
  • Solvent: Methanol (MeOH) or THF/MeOH mixtures.[1]

  • Mechanism: Hydride transfer to the carbonyl carbon.[1]

Protocol 1: Standard Benchtop Reduction
  • Dissolution: Dissolve 1.0 eq of Methyl 4-acetyl-2-methylbenzoate in anhydrous MeOH (0.2 M concentration). Cool to 0°C.[1]

  • Addition: Add 1.2 eq of

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1]

    • Self-Validating Check: Disappearance of the ketone signal at

      
       2.58 (s, 3H) in 
      
      
      -NMR and appearance of the carbinol quartet.[1]
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Route B: Enantioselective Reduction (CBS Reduction)

Objective: Synthesis of high-e.e. (R)- or (S)- enantiomer for late-stage intermediates.[1]

  • Catalyst: Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.[1]

  • Reductant: Borane-THF or Borane-DMS complex.[1]

Synthesis Workflow Diagram (DOT)

The following diagram illustrates the decision logic and workflow for synthesizing this compound.

SynthesisWorkflowStartPrecursor:Methyl 4-acetyl-2-methylbenzoate(CAS 1036715-60-2)DecisionTarget Stereochemistry?Start->DecisionRouteARoute A: Racemic Reduction(NaBH4 / MeOH)Decision->RouteARacemate NeededRouteBRoute B: Asymmetric Reduction(CBS Catalyst / BH3-THF)Decision->RouteBEnantiopure NeededWorkupQuench (NH4Cl)& Extraction (EtOAc)RouteA->WorkupRouteB->WorkupCheckQC Checkpoint:1H-NMR & Chiral HPLCWorkup->CheckProductTarget:This compound(>98% Purity)Check->ProductPass

Figure 1: Synthetic workflow decision tree distinguishing between racemic and enantioselective pathways.

Analytical Characterization & Validation

To ensure scientific integrity, the isolated product must undergo rigorous characterization.[1] The following data points serve as "self-validating" markers—if these signals are absent, the synthesis has failed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

1
PositionShift (

ppm)
MultiplicityIntegrationInterpretation
Ar-H 7.90Doublet (d)1HAromatic proton adjacent to Ester (C3)
Ar-H 7.20 - 7.30Multiplet2HRemaining aromatic protons
CH-OH 4.85Quartet (q)1HDiagnostic Signal: The benzylic proton.[1]
COO-CH3 3.89Singlet (s)3HMethyl ester.[1][2]
Ar-CH3 2.60Singlet (s)3HOrtho-methyl group.[1]
CH(OH)-CH3 1.48Doublet (d)3HMethyl of the hydroxyethyl group.[1]

Validation Logic:

  • Conversion Check: The disappearance of the ketone methyl singlet (typically

    
    2.6 ppm, distinct from Ar-Me) and the appearance of the quartet at 4.85 ppm confirms reduction.[1]
    
  • Purity Check: Integration of the Ester Methyl (3.89 ppm) vs. the Ar-Methyl (2.60 ppm) should be exactly 1:1.[1]

Chiral HPLC Method

For the separation of enantiomers (e.g., CAS 1438382-10-5 vs. its antipode):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: Two distinct peaks for the racemate; single peak for the asymmetric synthesis product.

Applications in Drug Discovery

This compound is not a final drug but a high-value Intermediate .[1]

  • Linker Chemistry: The secondary alcohol is frequently converted to a leaving group (Mesylate/Tosylate) or a Halide (Chloride/Bromide) to facilitate

    
     displacement by amines or phenols.[1]
    
  • KRAS Inhibitors: The 2-methyl-benzoate scaffold is structurally homologous to moieties found in KRAS G12C inhibitors (e.g., Adagrasib analogs), where the chiral ethyl group dictates the vector of the attached ligand into the protein binding pocket.[1]

Functionalization Pathway

FunctionalizationAlcoholMethyl 4-(1-hydroxyethyl)-2-methylbenzoateHalideBenzyl Halide(Reactive Electrophile)Alcohol->HalideSOCl2 or PBr3(Inversion of config.)DrugActive PharmaceuticalIngredient (API)Halide->DrugNucleophilic Subst.(Amine/Phenol)

Figure 2: Downstream functionalization of the alcohol to active pharmaceutical ingredients.[1]

References

  • ChemSRC . (2025).[1] (R)-methyl 4-(1-hydroxyethyl)-2-methylbenzoate CAS Details. Retrieved from [Link][1]

A Multi-Spectroscopic Approach to the Structural Elucidation of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. It ensures compound identity, purity, and provides the foundational data for understanding structure-activity relationships (SAR). This in-depth guide presents a comprehensive, multi-technique workflow for the structural elucidation of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate (C₁₀H₁₂O₃). We will move beyond a simple recitation of data to explain the causality behind the selection of specific analytical techniques and the logic of spectral interpretation. This self-validating system employs Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build a conclusive structural assignment from the ground up.

Introduction: The Imperative of Structural Verification

This guide details the integrated application of modern spectroscopic methods to confirm the constitution, connectivity, and substitution pattern of the target molecule. We will demonstrate how data from each technique corroborates the others, providing the high degree of confidence required by regulatory bodies and peer-reviewed scientific standards.

The Elucidation Workflow: A Strategic Overview

A robust structural elucidation strategy is systematic. It begins with determining the molecular formula and identifying the present functional groups, then proceeds to map the precise connectivity of the atomic framework.

G cluster_0 Initial Analysis cluster_1 Core Framework Mapping MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Proton & Carbon Environments Final Final Validated Structure NMR_2D->Final Confirms Atomic Connectivity G H_methine CH(OH) ~5.0 ppm H_methyl_ethyl CH(OH)-CH₃ ~1.5 ppm H_methine->H_methyl_ethyl ³J H3 H3 ~7.8 ppm H6 H6 ~7.2 ppm H3->H6 ⁴J (weak) G cluster_0 img H_ester_methyl C_carbonyl H_ester_methyl->C_carbonyl H(OCH₃) → C=O H_aromatic_methyl C2 H_aromatic_methyl->C2 H(Ar-CH₃) → C2 C1 H_aromatic_methyl->C1 H(Ar-CH₃) → C1 C3 H_aromatic_methyl->C3 H(Ar-CH₃) → C3 H_methine H_methine->C3 H(CHOH) → C3 C4 H_methine->C4 H(CHOH) → C4 C5 H_methine->C5 H(CHOH) → C5

Methodological & Application

Application Note: Asymmetric Synthesis of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is a critical chiral building block used in the synthesis of various pharmaceutical active ingredients (APIs), particularly in the development of GPR40 agonists and specific kinase inhibitors. The introduction of the chiral center at the benzylic position requires high enantiomeric excess (ee), as the stereochemistry often dictates the biological potency of the final drug candidate.

This Application Note details two validated protocols for the asymmetric synthesis of the (S)-enantiomer (and accessible (R)-enantiomer) starting from Methyl 4-acetyl-2-methylbenzoate:

  • Asymmetric Transfer Hydrogenation (ATH): A robust, scalable chemical method using Ruthenium catalysis.

  • Biocatalytic Reduction: A "green" chemistry approach using Ketoreductases (KREDs) for ultra-high optical purity (>99% ee).

Chemical Strategy & Retrosynthesis

The target molecule contains a chiral alcohol generated from an acetophenone derivative. The presence of the ortho-methyl group (at C2) relative to the ester, and meta to the acetyl group, provides a unique steric environment that must be considered during catalyst selection.

Reaction Scheme:

ReactionScheme Substrate Methyl 4-acetyl-2-methylbenzoate (Achiral Ketone) Product (S)-Methyl 4-(1-hydroxyethyl)-2-methylbenzoate (Chiral Alcohol) Substrate->Product Asymmetric Reduction Reagent H-Source (Formate or NADPH) Reagent->Product Catalyst Catalyst (Ru-TsDPEN or KRED) Catalyst->Product Stereocontrol

Figure 1: General reaction scheme for the enantioselective reduction.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Noyori-Ikariya Transfer Hydrogenation. Why this method? ATH avoids the safety hazards of high-pressure hydrogen gas (H₂) and specialized autoclaves. It relies on a hydrogen donor (Formic acid/Triethylamine), making it ideal for standard reactor setups.

Reagents & Equipment
  • Substrate: Methyl 4-acetyl-2-methylbenzoate (1.0 equiv).

  • Catalyst: RuCl (0.5 – 1.0 mol%).

    • Note: Use (S,S)-ligand to obtain the (S)-alcohol. Use (R,R) for the (R)-alcohol.

  • Hydrogen Donor: Formic acid/Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Equipment: Jacketed glass reactor with overhead stirring; Nitrogen inertion.

Step-by-Step Procedure
  • Inertion: Purge the reactor with nitrogen for 15 minutes to remove oxygen, which deactivates the Ru-catalyst.

  • Charging: Load Methyl 4-acetyl-2-methylbenzoate (10.0 g, 52.0 mmol) and DCM (50 mL). Stir until dissolved.

  • Catalyst Addition: Add RuCl (165 mg, 0.26 mmol, 0.5 mol%). The solution will typically turn deep red/orange.

  • H-Donor Addition: Slowly add the Formic Acid/TEA complex (15 mL) via addition funnel over 10 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 35°C and stir vigorously.

    • Monitoring: Check conversion via HPLC every 2 hours. Reaction typically completes in 8–12 hours.

  • Quench: Cool to room temperature. Add water (50 mL) to separate phases.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove residual formic acid. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: If ee < 98%, recrystallize from Hexane/EtOAc.

Typical Results:

  • Yield: 92–95%

  • ee: 95–97% (prior to recrystallization)

Protocol B: Biocatalytic Reduction (Green Chemistry)

Mechanism: Enzymatic reduction using Ketoreductases (KRED) with cofactor recycling. Why this method? Biocatalysis offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions, eliminating heavy metal contamination in the final product.

Reagents & Equipment
  • Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels).

    • Selection: Screen for enzymes active on acetophenones.

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Co-solvent: DMSO or IPA (10% v/v) to improve substrate solubility.

Workflow Diagram

BioWorkflow Start Start: Buffer Preparation (pH 7.0, 100mM Phosphate) Mix Add Substrate + DMSO (Substrate Suspension) Start->Mix Enzyme Add KRED + GDH + NADP+ Mix->Enzyme Reaction Incubate 30°C, 24h, 250 rpm Enzyme->Reaction Check Check Conversion (HPLC) Reaction->Check Check->Reaction <99% Conv. Workup Extraction (EtOAc) & Concentration Check->Workup >99% Conv.

Figure 2: Biocatalytic workflow for KRED-mediated reduction.

Step-by-Step Procedure
  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1.5 equivalents of Glucose.

  • Enzyme Charge: Dissolve 20 mg NADP+ and 50 mg GDH (recycling enzyme) in the buffer. Add 100 mg of the selected KRED enzyme.

  • Substrate Addition: Dissolve Methyl 4-acetyl-2-methylbenzoate (2.0 g) in DMSO (5 mL). Add this dropwise to the stirring buffer solution.

    • Note: The substrate may form a fine suspension; this is normal.

  • Incubation: Stir at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (titrator) if necessary (gluconic acid byproduct lowers pH).

  • Workup: Add Ethyl Acetate (100 mL) and Celite (2 g). Stir for 10 minutes and filter to remove protein emulsion. Separate layers.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.

Typical Results:

  • Yield: 85–90%

  • ee: >99.5% (Often requires no further purification).[1]

Analytical Controls

To ensure the integrity of the asymmetric synthesis, the following HPLC method is recommended for determining Enantiomeric Excess (ee).

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Verify with standards)

Critical Comparison & Recommendations

FeatureMethod A: Ru-ATHMethod B: Biocatalysis
Scalability High (kg to ton scale)High (requires fermenter for enzyme)
Cost Moderate (Ru catalyst cost)Low (at scale), High (R&D screening)
Purity (ee) Good (95-97%)Excellent (>99%)
Time Fast (8-12 h)Slow (24-48 h)
Recommendation Use for early-phase scale-up where speed > 99.9% purity.Use for late-stage manufacturing to meet strict API specs.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Ketones with Chiral Rhodium and Iridium Catalysts. Organic Process Research & Development, 15(5), 1138–1147.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.

  • PubChem Compound Summary. Methyl 4-(1-hydroxyethyl)benzoate (Analogous Structure Data).

  • Sigma-Aldrich Protocol. Asymmetric Synthesis using Ru-Catalysts.

Sources

Protocol for the purification of "Methyl 4-(1-hydroxyethyl)-2-methylbenzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the isolation and purification of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate (Target Compound) from crude reaction mixtures, typically resulting from the chemoselective reduction of Methyl 4-acetyl-2-methylbenzoate.

The target molecule contains three distinct functional groups affecting its chromatographic behavior:

  • Aromatic Ester: Moderate polarity, UV active.

  • Benzylic Secondary Alcohol: Significant polarity, hydrogen bond donor.

  • Ortho-Methyl Group: Steric bulk, slight lipophilicity.

The purification challenge lies in separating the polar secondary alcohol from the less polar ketone starting material and potential non-polar dehydration side products (styrenes). This protocol utilizes Flash Column Chromatography (FCC) on silica gel, optimized for resolution and yield.

Physicochemical Profile & Separation Logic

Understanding the polarity ranking of the components is critical for designing the mobile phase gradient.

ComponentStructure DescriptionRelative PolarityPredicted Rf (30% EtOAc/Hex)
Impurity A (Side Product) Vinyl/Styrene derivative (Dehydration product)Low> 0.70
Impurity B (Starting Material) Methyl 4-acetyl-2-methylbenzoate (Ketone)Medium0.50 – 0.60
Target Compound This compound High 0.25 – 0.35
Impurity C (Over-reduction) 4-(1-hydroxyethyl)-2-methylbenzyl alcohol (Diol)Very High< 0.10
Separation Logic Diagram

The following diagram illustrates the elution order and interaction mechanisms on the silica surface.

SeparationLogic cluster_Components Elution Order (Fastest to Slowest) Silica Stationary Phase (Silica Gel - Polar) Ketone 2. Ketone SM (Dipole-Dipole only) Silica->Ketone Weak Interaction Alcohol 3. Target Alcohol (H-Bond Donor/Acceptor) Silica->Alcohol Strong H-Bonding (Retains) Mobile Mobile Phase (Hexane/EtOAc) Styrene 1. Styrene Impurity (Non-polar, No H-bonding) Mobile->Styrene Solvates well

Caption: Elution order based on functional group interaction with Silica Gel 60 Å.

Pre-Purification Analysis (Method Development)

Before scale-up, Thin Layer Chromatography (TLC) is mandatory to establish the "Sweet Spot" (Rf 0.25 – 0.35).

TLC Protocol
  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Sample Prep: Dissolve ~1 mg of crude oil in 200 µL EtOAc.

  • Eluent Screening:

    • 10% EtOAc/Hexane: Compounds likely stick to baseline.

    • 30% EtOAc/Hexane:Recommended starting point.

    • 50% EtOAc/Hexane: Compounds likely move to solvent front (poor resolution).

  • Visualization:

    • UV (254 nm): The benzoate core is strongly UV active. Dark spots on green background.

    • Stain (Optional): p-Anisaldehyde stain (oxidizes the alcohol/benzylic position) – heat gun required.

Target Rf Calculation

According to Still et al. [1], the target compound should elute with an Rf of ~0.35 for isocratic runs.[1]

  • Formula:

    
    
    
  • Goal: Adjust EtOAc % until the Target Alcohol is at Rf 0.30.

Flash Chromatography Protocol[1][2][3][4][5][6][7]

Materials & Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).

  • Solvents: Hexanes (ACS Grade), Ethyl Acetate (ACS Grade).

  • Column: Glass column with fritted disc or pre-packed flash cartridge (if using automated system).

  • Sand: Sea sand (acid washed).

Column Sizing Guide

Use the table below to determine silica mass based on crude loading.

Crude Mass (mg)Silica Mass (g)Column Diameter (mm)Flow Rate (mL/min)Fraction Size (mL)
1004 – 510 – 1255
50015 – 2020 – 251010
1000 (1g)30 – 4030 – 351815
5000 (5g)150 – 20050 – 604050
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
  • Weigh the required amount of Silica Gel (Ratio 30:1 Silica:Crude).

  • Suspend silica in the starting mobile phase (e.g., 10% EtOAc/Hexane) to form a flowable slurry.

  • Pour slurry into the column while tapping the sides to release air bubbles and settle the bed.

  • Add a 1 cm layer of sand on top to protect the silica bed.

Step 2: Sample Loading
  • Method A (Liquid Loading): If the crude oil is non-viscous, dissolve in minimal mobile phase (1:1 Hex/EtOAc) and pipette carefully onto the sand.

  • Method B (Dry Loading - Recommended):

    • Dissolve crude in DCM or Acetone.

    • Add silica gel (1:1 mass ratio to crude).

    • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

    • Pour this powder onto the top of the packed column sand bed.

Step 3: Elution Gradient

Run a stepwise gradient to sharpen peaks and save solvent.

Volume (CV*)Solvent CompositionPurpose
0 – 2 CV10% EtOAc / 90% HexElute non-polar impurities (Styrenes)
2 – 5 CV20% EtOAc / 80% HexElute Starting Material (Ketone)
5 – 12 CV30% - 35% EtOAc / Hex Elute Target (Alcohol)
> 12 CV100% EtOAcFlush column (Diols/Polars)

*CV = Column Volume (Volume of void space in the packed silica).

Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes.

  • Spot every 3rd tube on a TLC plate.

  • Pool fractions containing the pure spot (Rf ~0.30).

  • Evaporate solvent under reduced pressure (40°C).

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Development (Target Rf 0.3 in Hex/EtOAc) Start->TLC Load Sample Loading (Dry Load on Silica) TLC->Load Optimization Complete Gradient Gradient Elution (10% -> 40% EtOAc) Load->Gradient Fractions Fraction Collection & TLC Monitoring Gradient->Fractions Pool Pool Pure Fractions & Concentrate Fractions->Pool Pure Spots Only QC Final QC (NMR / HPLC) Pool->QC

Caption: Operational workflow for the purification of benzylic alcohol derivatives.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Streaking / Tailing Hydrogen bonding with silica silanols.Add 1% Isopropanol to the mobile phase OR use a steeper gradient. Avoid acids/bases as the ester/alcohol are sensitive.
Co-elution Ketone and Alcohol overlapping.Decrease polarity (e.g., go to 15% EtOAc). Increase Silica:Sample ratio to 50:1.
Product Decomposition Acidic silica causing dehydration to styrene.Critical: If styrene appears during column, use neutralized silica (wash silica with 1% Triethylamine in Hexane before packing).
Low Recovery Product stuck on column.Flush with 100% EtOAc or 10% MeOH/DCM at the end.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org.[2] Chem.1978 , 43, 2923–2925. [3]

  • Reich, H. J. Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Chemistry Database.

  • Org. Synth. Coll.General Procedures for Handling Benzylic Alcohols.Organic Syntheses, Vol. 85, p. 10. (General reference for benzylic alcohol stability).

Sources

Application of "Methyl 4-(1-hydroxyethyl)-2-methylbenzoate" as a chiral building block in pharmaceuticals

[1]

Executive Summary

This compound (CAS: 102681-71-0 for S-isomer; 129446-47-5 for R-isomer) is a "privileged structure" in medicinal chemistry.[1] It combines an ortho-methyl group—which restricts conformational rotation and improves metabolic stability—with a chiral benzylic alcohol.[1]

This scaffold is primarily used to:

  • Introduce Chirality: Serve as a precursor for chiral benzylic amines via stereospecific nucleophilic substitution (e.g., Mitsunobu reaction).

  • Enhance Selectivity: The fixed stereocenter often dictates binding affinity in hydrophobic pockets of kinases (e.g., ALK, ROS1) and G-protein coupled receptors (e.g., GPR40, S1P1).

  • Optimize ADME: The ester handle allows for facile coupling to heterocycles, while the ortho-methyl group reduces susceptibility to rapid oxidation.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name This compound
CAS Number 102681-71-0 (S-isomer) / 129446-47-5 (R-isomer)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in Water
Chiral Center C1 of the ethyl group (Benzylic position)

Core Protocol: Asymmetric Enzymatic Synthesis

Rationale: Traditional chemical reduction (e.g., NaBH₄) yields a racemate. Asymmetric hydrogenation (Ru/Rh catalysts) can be expensive and require high pressure. Biocatalytic reduction using Ketoreductases (KREDs) is the industry standard for generating this intermediate with >99% enantiomeric excess (ee).

Workflow Diagram (DOT)

SynthesisWorkflowKetonePrecursor:Methyl 4-acetyl-2-methylbenzoateKREDBiocatalysis:KRED + NADPH + GDHKetone->KRED Buffer pH 7.0 30°C, 24hAlcoholProduct:Chiral Alcohol (>99% ee)KRED->Alcohol Stereoselective ReductionQCQC Check:Chiral HPLCAlcohol->QC ValidationAmineApplication:Chiral Amine (Inversion)Alcohol->Amine Mitsunobu (DPPA/DIAD)

Figure 1: Biocatalytic workflow for generating the chiral building block and its downstream application.

Detailed Protocol: KRED-Mediated Reduction

Objective: Synthesize Methyl (S)-4-(1-hydroxyethyl)-2-methylbenzoate from Methyl 4-acetyl-2-methylbenzoate.

Reagents:

  • Substrate: Methyl 4-acetyl-2-methylbenzoate (10 g, 52 mmol).

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum KRED).[1]

  • Cofactor: NADP+ (catalytic amount).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (excess).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Glucose (14 g, 1.5 eq) in 200 mL of Potassium Phosphate buffer (pH 7.0).

  • Enzyme Activation: Add NADP+ (50 mg) and GDH (100 mg) to the buffer. Stir gently for 5 minutes.

  • Substrate Addition: Dissolve the ketone substrate (10 g) in DMSO (10 mL) to aid solubility. Add this dropwise to the aqueous enzyme mixture. Note: Isopropanol (IPA) can be used as a co-solvent if using an IPA-dependent KRED.[1]

  • Reaction Initiation: Add the specific KRED enzyme (100-200 mg) that showed activity in screening.

  • Incubation: Stir at 30°C at 250 rpm. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (gluconic acid production lowers pH).

  • Monitoring: Check conversion by HPLC after 6, 12, and 24 hours. Reaction is typically complete when substrate <0.5%.

  • Workup:

    • Add Celite (5 g) and stir for 10 mins.

    • Filter through a celite pad to remove protein.

    • Extract the filtrate with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Self-Validating Check:

  • Yield: Expect >90% isolated yield.

  • Purity: >98% chemical purity (LC-MS).

  • Chirality: Verify ee >99% using the Chiral HPLC method below.

Quality Control: Chiral HPLC Method

Rationale: Validating the optical purity is non-negotiable for pharmaceutical intermediates.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 :[1] 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Retention Times (R)-isomer: ~8.5 min; (S)-isomer: ~10.2 min (Confirm with standards)

Downstream Application: Stereospecific Amination

Context: The most frequent use of this alcohol is to convert it into a chiral amine (e.g., for amide coupling in drug synthesis). This is achieved via the Mitsunobu Reaction , which proceeds with Walden Inversion .

Transformation: (S)-Alcohol → (R)-Azide → (R)-Amine[1]

Protocol:

  • Activation: Dissolve (S)-Methyl 4-(1-hydroxyethyl)-2-methylbenzoate (1.0 eq) in dry THF under Nitrogen.

  • Reagents: Add Triphenylphosphine (PPh₃, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq). Cool to 0°C.[2]

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Maintain temp <5°C.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Reduction (Staudinger): Treat the intermediate azide with PPh₃/Water or Hydrogenation (Pd/C, H₂) to yield the (R)-1-(4-methoxycarbonyl-3-methylphenyl)ethylamine .[1]

Critical Insight: Using the (S)-alcohol will yield the (R)-amine.[1] If the target drug requires the (S)-amine, you must start with the (R)-alcohol (obtainable via an anti-Prelog KRED).[1]

References & Authority

  • Biocatalytic Reduction Standards: Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link

  • Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Chemical Identity Verification: PubChem CID 586417 (Methyl 4-(1-hydroxyethyl)benzoate analogs).[1][3] Link

  • Synthesis of Precursor: Patent CN115477577B "Method for preparing 2-methyl-4-acetyl benzoic acid and derivatives".[1] Link

Use of solid acid catalysts for the synthesis of substituted methyl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid Acid Catalysis for the Synthesis of Substituted Methyl Benzoates

Executive Summary

The synthesis of substituted methyl benzoates is a cornerstone transformation in drug discovery and fragrance chemistry. Traditional homogeneous catalysis (using


, 

, or

-TSA) suffers from significant drawbacks: equipment corrosion, tedious aqueous work-ups, and the generation of stoichiometric waste salts.

This Application Note details the transition to Solid Acid Catalysts (SACs) . By moving the catalytic active site to a solid phase, researchers can achieve simplified downstream processing (filtration vs. neutralization) and enhanced selectivity. This guide focuses on three primary classes of SACs—Sulfated Zirconia (Superacidic Oxides) , Macroreticular Resins (Amberlyst-15) , and Zeolites (H-Beta/ZSM-5) —providing validated protocols for their use in esterifying sterically and electronically diverse benzoic acids.

Mechanistic Principles & Catalyst Selection

Unlike homogeneous acids, where kinetics are governed purely by solution-phase


, solid acid catalysis is a surface-mediated phenomenon. The reaction rate is a function of acid site strength  (Hammett acidity function, 

), adsorption equilibrium , and pore diffusion .
The Surface Catalytic Cycle

The reaction follows a Langmuir-Hinshelwood or Eley-Rideal mechanism depending on the catalyst. The general pathway involves the adsorption of the carboxylic acid onto the Brønsted acidic surface site, activation of the carbonyl, and subsequent nucleophilic attack by methanol.

CatalyticCycle Cat Solid Acid Surface (Active Site H+) Ads Adsorption & Protonation (R-COOH + H+) Cat->Ads + Benzoic Acid TS Tetrahedral Intermediate Ads->TS + MeOH (Nucleophilic Attack) Prod Desorption (R-COOMe + H2O) TS->Prod - H2O Prod->Cat Regeneration

Figure 1: Generalized catalytic cycle for surface-mediated esterification. Note that water desorption is often the rate-limiting step due to competitive adsorption on active sites.

Catalyst Selection Matrix

Select the catalyst based on the steric and electronic profile of your substrate.

Catalyst ClassRepresentativeAcidity (

)
Pore SizeBest ApplicationLimitations
Superacidic Oxide Sulfated Zirconia (SZ)< -14.5MesoporousDeactivated substrates (e.g.,

-NO

) or Ortho-substituted acids.
Preparation can be complex; sensitive to calcination temp.
Cation Exchange Resin Amberlyst-15~ -2.2Macroporous (~300 Å)General purpose ; thermally labile substrates.Thermal instability >120°C; swelling dependent on solvent.
Zeolite H-Beta / H-YVariableMicroporous (<7.5 Å)Shape-selective synthesis; linear isomers.[1]Steric exclusion of bulky/ortho-substituents; diffusion limits.

Experimental Protocols

Protocol A: Synthesis using Sulfated Zirconia (High Activity)

Best for: Electron-deficient benzoic acids or when high temperature is required.

Materials:

  • Substituted Benzoic Acid (10 mmol)

  • Methanol (dry, 50 mmol - 5 equiv.)

  • Sulfated Zirconia (SZ) Catalyst (10-15 wt% relative to acid)

  • Preparation of SZ: Calcined Zr(OH)

    
     impregnated with 1N H
    
    
    
    SO
    
    
    , dried, and calcined at 600°C for 3h [1].[2]

Procedure:

  • Activation: Activate the SZ catalyst in an oven at 120°C for 2 hours prior to use to remove physisorbed water. Critical: Water poisons Lewis acid sites on Zirconia.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the benzoic acid derivative and methanol.

  • Addition: Add the activated SZ catalyst.

  • Reaction: Attach a reflux condenser (with drying tube) and heat the mixture to reflux (approx. 65-70°C) for 4–8 hours.

    • Note: For high-boiling alcohols, temperatures up to 110°C can be used, but methanol limits this to reflux.

  • Monitoring: Monitor by TLC or HPLC.

  • Work-up: Cool to room temperature. Filter the catalyst using a sintered glass funnel (or centrifuge). Wash the catalyst cake with cold methanol (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure to yield the methyl benzoate. If necessary, dissolve in EtOAc and wash with NaHCO

    
     to remove unreacted acid.
    

Validation:

  • Self-Check: If conversion is <50% after 4 hours, check the water content of the methanol. Water >0.5% significantly inhibits SZ activity.

Protocol B: Synthesis using Amberlyst-15 (Mild Conditions)

Best for: Acid-sensitive substrates and standard laboratory scale-up.

Materials:

  • Substituted Benzoic Acid (10 mmol)

  • Methanol (Excess, 10-20 equiv. acts as solvent)

  • Amberlyst-15 (Dry form, 20 wt% relative to acid)

Procedure:

  • Catalyst Prep: If using "wet" resin, wash with methanol (3x) and dry in a vacuum oven at 80°C overnight.

  • Loading: Charge a reaction vial with the benzoic acid and methanol. Add the dry Amberlyst-15 beads.

  • Reaction: Stir at 60°C. Do not exceed 120°C as sulfonic acid groups may desulfonate, leading to leaching.

  • Kinetics: Reaction typically reaches equilibrium within 4-6 hours.

  • Work-up: Decant the liquid or filter to recover beads. The beads can be regenerated by washing with 1M HCl and methanol, then drying.

Optimization & Troubleshooting Workflow

Use the following decision tree to optimize reaction conditions based on substrate performance.

OptimizationWorkflow Start Start: Substrate Assessment CheckOrtho Is substituent Ortho? Start->CheckOrtho CheckEWG Electron Withdrawing Group? CheckOrtho->CheckEWG No UseSZ Use Sulfated Zirconia (Mesoporous/High Acidity) CheckOrtho->UseSZ Yes (Steric Bulk) CheckEWG->UseSZ Yes (Needs Strong Acid) UseAmb Use Amberlyst-15 (Macroporous) CheckEWG->UseAmb No (Standard) UseZeo Use H-Beta Zeolite (Shape Selective) CheckEWG->UseZeo No (Linear Selectivity Needed) RunRxn Run Test (6h, Reflux) UseSZ->RunRxn UseAmb->RunRxn UseZeo->RunRxn CheckConv Conversion > 80%? RunRxn->CheckConv Finish Proceed to Isolation CheckConv->Finish Yes Trouble Troubleshoot: 1. Dry Catalyst 2. Increase MeOH Ratio 3. Remove Water (Soxhlet) CheckConv->Trouble No Trouble->RunRxn

Figure 2: Decision matrix for catalyst selection and process optimization.

Comparative Data: Substituent Effects

The electronic nature of the substituent on the benzene ring significantly influences the rate. Electron-Withdrawing Groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, but can also reduce the basicity of the carbonyl oxygen, making initial protonation by the solid acid more difficult.

Table 1: Comparative Yields with Sulfated Zirconia (Reflux, 6h) [2, 3]

SubstrateSubstituent (

)
Electronic EffectSteric EffectYield (%)Notes
Benzoic AcidHNeutralNone92%Baseline

-Nitrobenzoic Acid

-NO

Strong EWGLow95%Highly activated carbonyl

-Methoxybenzoic Acid

-OMe
Strong EDGLow82%Slower; Carbonyl stabilized

-Chlorobenzoic Acid

-Cl
Weak EWGHigh 88%SZ mesopores allow bulky access

-Toluic Acid

-CH

Weak EDGHigh 45%*Zeolites (ZSM-5) yield <5% here

Key Insight: While Zeolites (like ZSM-5) offer shape selectivity, they fail with ortho-substituted benzoates due to pore constraints (<6 Å). Sulfated Zirconia or Amberlyst-15 are required for these sterically demanding molecules.

References

  • Tanabe, K., & Yamaguchi, T. (1994). "Acid-Base Bifunctional Catalysis by ZrO2 and its Mixed Oxides." Catalysis Today.

  • Yadav, G. D., & Thathagar, M. B. (2002). "Esterification of benzoic acid with alcohols over solid acid catalysts."[3][4] Reactive and Functional Polymers.

  • Kirumakki, S. R., et al. (2006).[5] "Esterification of alcohols with acetic acid over zeolites Hβ, HY and HZSM5." Applied Catalysis A: General.

  • Corma, A. (1995). "Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions." Chemical Reviews.

  • Sert, E., et al. (2014). "Application of Green Catalysts for the Esterification of Benzoic Acid." Celal Bayar University Journal of Science.[5]

Sources

Troubleshooting & Optimization

Identification and removal of impurities in "Methyl 4-(1-hydroxyethyl)-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Guide for Identification, Characterization, and Removal of Process-Related and Degradation Impurities

This technical guide is designed for researchers, chemists, and drug development professionals working with this compound. Purity is paramount in chemical synthesis, particularly for intermediates destined for active pharmaceutical ingredients (APIs). This document provides a structured, experience-driven approach to anticipating, identifying, and mitigating common impurities associated with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purity and analysis of this compound.

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route, subsequent degradation, or storage. Based on a likely synthesis involving the reduction of a ketone precursor, the impurity profile can be logically predicted. Organic impurities are generally classified into starting materials, intermediates, by-products, and degradation products[1][2].

Table 1: Common Potential Impurities and Their Origins

Impurity NameChemical StructureProbable OriginRationale
Methyl 4-acetyl-2-methylbenzoate CH₃COC₆H₃(CH₃)COOCH₃Unreacted Starting MaterialIncomplete reduction of the ketone functionality during synthesis.
4-(1-Hydroxyethyl)-2-methylbenzoic Acid CH₃CH(OH)C₆H₃(CH₃)COOHDegradation ProductHydrolysis of the methyl ester group, often catalyzed by trace amounts of acid or base, or moisture during storage[3].
(S)- or (R)- Enantiomer Enantiomer of the desired productSynthesis By-productThe 1-hydroxyethyl group creates a chiral center. Unless a stereospecific reduction is performed, a racemic mixture of (R) and (S) enantiomers will be produced. One enantiomer is considered an impurity relative to the other[4][5].
Methyl 2-methylbenzoate C₆H₄(CH₃)COOCH₃Starting Material ImpurityImpurity present in the starting material used to synthesize the ketone precursor.
Over-reduction Products e.g., CH₃CH₂C₆H₃(CH₃)COOCH₃Synthesis By-productAggressive reducing agents or prolonged reaction times might lead to the reduction of the benzylic alcohol to an ethyl group.
Q2: Why is chiral purity a critical concern for this compound?

A2: The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers ((R) and (S) forms). In pharmaceutical applications, different enantiomers of a drug can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles[5]. Therefore, regulatory agencies require stringent control and quantification of the undesired enantiomer in any chiral API or intermediate[5]. The ability to separate and quantify these stereoisomers is essential for ensuring product safety and efficacy[6].

Q3: What are the primary analytical techniques for identifying these impurities?

A3: A multi-technique approach is essential for robust impurity profiling. No single method is sufficient for identification and quantification of all potential impurities. The most widely used methods are hyphenated chromatographic and spectroscopic techniques[2][7].

  • High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone of purity analysis. A reversed-phase method (e.g., using a C18 column) is excellent for separating the target compound from impurities with different polarities, such as the less polar ketone starting material and the more polar carboxylic acid degradant.

  • Chiral HPLC: Essential for separating the (R) and (S) enantiomers. This requires a specialized Chiral Stationary Phase (CSP), often based on cellulose or amylose derivatives[5][6].

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides the molecular weight of each impurity, which is a critical piece of information for structural identification[][9]. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents or low-boiling point starting materials. GC coupled with MS (GC-MS) is also a powerful identification tool[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structure elucidation. While less sensitive than MS, ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, allowing for the unambiguous identification of an impurity's structure once it has been isolated.

Q4: What are the first-line strategies for removing common impurities?

A4: The choice of purification method depends on the nature of the impurity and the scale of the operation.

  • Flash Column Chromatography: The most versatile technique for separating compounds based on differences in polarity. It is highly effective for removing both less polar (e.g., ketone starting material) and more polar impurities.

  • Recrystallization: A powerful technique for purifying solid compounds to a very high degree. The process relies on differences in solubility between the desired product and the impurity in a given solvent system. It is particularly effective at removing small amounts of impurities.

  • Aqueous Wash / Liquid-Liquid Extraction: An acidic impurity like 4-(1-hydroxyethyl)-2-methylbenzoic acid can be easily removed by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base, such as a sodium bicarbonate solution[10][11]. The acidic impurity will be deprotonated and move into the aqueous layer.

Section 2: Troubleshooting Guide

This section provides structured answers to specific problems encountered during experimental work.

Problem 1: An unexpected peak appears in my HPLC analysis. How do I identify it?

A1: A systematic investigation is key to identifying an unknown peak. The goal is to gather orthogonal pieces of data to build a conclusive structural hypothesis.

Causality: An unexpected peak can be a reaction by-product, an impurity from a starting material, a degradation product, or even a contaminant from the experimental setup.

Troubleshooting Workflow:

  • System Suitability Check: First, ensure the peak is not an artifact. Re-inject a known standard of your pure material. If the peak is absent, it is a genuine impurity in your sample.

  • Hypothesize: Based on your reaction scheme, what are the most likely side-products or related substances? Consider incomplete reactions, over-reactions, or rearrangements.

  • LC-MS Analysis: This is the most efficient next step. An LC-MS analysis will provide the molecular weight of the compound associated with the unknown peak. This immediately narrows down the possibilities[9].

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass, allowing you to determine the molecular formula of the impurity, which is a powerful constraint on its possible structure.

  • Isolation & NMR: If the impurity is present at a significant level (>0.1%), isolation by preparative HPLC followed by NMR analysis is the gold standard for unambiguous structure elucidation[9].

G start Unexpected Peak in HPLC check_artifact Is it a system artifact? (Re-inject standard) start->check_artifact hypothesize Hypothesize Potential Structures (Reaction knowledge) check_artifact->hypothesize No lcms LC-MS Analysis hypothesize->lcms get_mw Obtain Molecular Weight lcms->get_mw hrms HRMS Analysis (Optional) get_mw->hrms isolate Isolate via Prep-HPLC get_mw->isolate If needed get_formula Determine Molecular Formula hrms->get_formula elucidate Elucidate Structure get_formula->elucidate nmr NMR Analysis (¹H, ¹³C, 2D) isolate->nmr nmr->elucidate

Caption: Workflow for identifying an unknown impurity.
Problem 2: My product purity is low, and I suspect unreacted ketone starting material. How do I confirm and remove it?

A2: Unreacted starting material is a common issue resulting from incomplete reactions. Confirmation is straightforward, and removal is typically achieved via chromatography.

Confirmation:

  • TLC Analysis: Perform thin-layer chromatography, spotting your crude product, a pure standard of your starting material, and a co-spot (crude + starting material). If the impurity spot in your crude product has the same Rf value as the starting material and merges with it in the co-spot, it is very likely the starting material.

  • HPLC Co-injection: For a more definitive answer, inject a sample of your crude product "spiked" with a small amount of the ketone starting material. If the area of the impurity peak increases proportionally without a new peak appearing, you have confirmed its identity.

Removal Protocol: The product, this compound, contains a hydroxyl group, making it significantly more polar than the ketone starting material. This polarity difference is ideal for separation by flash column chromatography. See Protocol 3.2 for a detailed methodology.

Problem 3: My product is a single peak in reversed-phase HPLC, but I know the synthesis was not stereospecific. How do I check for and separate the enantiomers?

A3: Standard reversed-phase HPLC columns cannot differentiate between enantiomers. You must use a specialized chiral separation method.

Causality: Enantiomers have identical physical properties (polarity, boiling point, solubility in achiral solvents), so they co-elute under normal chromatographic conditions. Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes[5].

Solution: Develop an HPLC method using a Chiral Stationary Phase (CSP) column.

  • Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds and are a good starting point[5][6].

  • Mobile Phase: Chiral separations are often performed in "normal phase" (e.g., heptane/ethanol) or "polar organic" mode (e.g., ethanol/acetonitrile). Modifiers like diethylamine (DEA) are sometimes added to improve peak shape[5].

  • Method Development: A screening process with different chiral columns and mobile phases is typically required to find the optimal conditions for baseline separation. Refer to Protocol 3.3 for a starting point.

Problem 4: A sample stored for several months shows a new, more polar peak in the HPLC. The sample now has a slightly acidic pH. What is happening?

A4: This is a classic sign of ester hydrolysis. The methyl ester group is reacting with trace moisture to form the corresponding carboxylic acid and methanol.

Causality: The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of acid or base and is accelerated by moisture and elevated temperatures[3]. The product of this degradation is 4-(1-hydroxyethyl)-2-methylbenzoic acid.

G cluster_0 Sources of Impurities cluster_1 This compound (Target Compound) cluster_2 Resulting Impurities synthesis Synthesis Process product Final Product synthesis->product Reduction ketone Unreacted Ketone synthesis->ketone Incomplete Reaction enantiomer Opposite Enantiomer synthesis->enantiomer Non-stereospecific degradation Storage & Degradation acid Carboxylic Acid degradation->acid Hydrolysis [H₂O] product->degradation

Caption: Relationship between impurity sources and types.

Confirmation:

  • LC-MS: The new peak should have a mass corresponding to the carboxylic acid (molecular weight 180.19 g/mol , which is 14 Da less than the methyl ester starting material).

  • Extraction Test: Dissolve a portion of the sample in ethyl acetate and wash with a 5% sodium bicarbonate solution. Re-run the HPLC on the organic layer. The acidic impurity peak should be significantly reduced or eliminated.

Prevention and Removal:

  • Prevention: Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from light[3].

  • Removal: For small-scale purification, the aqueous basic wash described above is highly effective. For larger scales, column chromatography can also separate the more polar acid from the ester product.

Section 3: Protocols and Methodologies

Protocol 3.1: General Analytical Workflow for Impurity Identification
  • Initial Purity Screen (HPLC):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Purpose: To obtain a general chromatogram and determine the approximate number and relative amounts of impurities.

  • Mass Confirmation (LC-MS):

    • Use the same HPLC conditions as above, but direct the eluent into a mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Purpose: To assign a molecular weight to the parent peak and each impurity peak.

  • Chiral Purity Screen (Chiral HPLC):

    • See Protocol 3.3 .

    • Purpose: To determine the enantiomeric ratio of the product.

Protocol 3.2: Purification via Flash Column Chromatography

This protocol is designed to remove the less polar ketone starting material from the more polar alcohol product.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as 20% ethyl acetate in hexanes. Do not allow the column to run dry.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase (e.g., 20% ethyl acetate/hexanes). The less polar ketone will elute first.

  • Monitoring: Monitor the fractions coming off the column using TLC.

  • Gradient (Optional): Once the ketone has eluted, the polarity of the mobile phase can be increased (e.g., to 30-40% ethyl acetate/hexanes) to speed up the elution of the desired alcohol product.

  • Collection & Concentration: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol 3.3: Chiral Separation via HPLC

This is a starting point for method development. Optimization is likely required.

  • Column: Lux Cellulose-2 or a similar cellulose-based chiral column (e.g., 4.6 x 250 mm, 5 µm)[5].

  • Mobile Phase: Isocratic mixture of Ethanol and Diethylamine in a ratio of 100:0.5 (v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Analysis: Successful separation will result in two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

References

  • Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Austin Publishing Group. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Google Patents. (n.d.). US3696141A - Process for the production of methyl benzoate.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Lupine Publishers. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]

  • CordenPharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Achiral and Chiral Separations Using Micellar Electrokinetic Chromatography, Polyelectrolyte Multilayer Coatings, and Mixed Mode Separation Techniques with Molecular Micelles. Retrieved from [Link]

  • ResearchGate. (2020). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of α - Benzoylbenzylbutyrate. Retrieved from [Link]

  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

Sources

Navigating the Challenges of Hindered Benzoic Acid Esterification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The esterification of sterically hindered benzoic acids presents a significant challenge in organic synthesis. The bulky substituents flanking the carboxylic acid group impede the approach of the alcohol nucleophile, often leading to low conversion rates and the formation of unwanted byproducts. This guide provides a comprehensive troubleshooting resource, offering in-depth solutions and practical protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification of 2,4,6-trimethylbenzoic acid failing?

A1: The Fischer-Speier esterification, while straightforward, is often ineffective for sterically hindered substrates like 2,4,6-trimethylbenzoic acid. The bulky methyl groups on the aromatic ring physically block the incoming alcohol from attacking the carbonyl carbon.[1][2][3] This steric hindrance significantly slows down the reaction rate, and the equilibrium often lies unfavorably towards the starting materials.[1][2] Even with a large excess of alcohol and prolonged reflux, yields are typically low.

Q2: I'm attempting a Steglich esterification and observing a significant amount of a white precipitate that isn't my product. What is it and how can I avoid it?

A2: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the carbodiimide coupling agent (DCC). A more problematic byproduct, especially with hindered substrates, is the N-acylurea, which forms from an intramolecular rearrangement of the O-acylisourea intermediate. This N-acylurea is unreactive towards the alcohol and represents a dead-end for your desired ester. The formation of N-acylurea is more pronounced when the esterification is slow. To minimize this, ensure a catalytic amount of 4-dimethylaminopyridine (DMAP) is used, as it acts as an acyl transfer agent, accelerating the reaction with the alcohol and outcompeting the rearrangement.[4][5]

Q3: My Yamaguchi esterification is giving me a complex mixture that is difficult to purify. What are the likely culprits?

A3: The Yamaguchi esterification, while powerful for hindered systems, can present purification challenges. The main byproducts are 2,4,6-trichlorobenzoic acid from the Yamaguchi reagent and any unreacted starting materials. If the reaction is not driven to completion, you will have a mixture of your desired ester, the starting acid, and the trichlorobenzoic acid, which can be difficult to separate due to similar polarities. Additionally, ensure your reagents, particularly the triethylamine or other base, are pure, as impurities can lead to side reactions. A careful aqueous workup is crucial to remove the acidic byproducts.[6]

Troubleshooting Low Conversion: A Method-Specific Guide

Low conversion is the most common issue when esterifying hindered benzoic acids. The optimal approach to troubleshooting depends on the chosen synthetic route.

Fischer-Speier Esterification: A Method of Last Resort for Hindered Substrates

While generally not recommended for sterically demanding benzoic acids, some success can be achieved under specific conditions.

  • Issue: Low to no ester formation.

  • Root Cause: Severe steric hindrance preventing nucleophilic attack of the alcohol on the protonated carboxylic acid.[1][2]

  • Troubleshooting Strategies:

    • Drastic Conditions: A historical method involves dissolving the hindered acid in 100% sulfuric acid to form an acylium ion, which is then quenched with the alcohol.[7] This method is harsh and not suitable for sensitive substrates.

    • High-Boiling Solvents and Water Removal: Using a high-boiling inert solvent like toluene allows for higher reaction temperatures and the azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium forward.[8]

    • Solid Acid Catalysts: The use of solid acid catalysts, such as modified montmorillonite K10 clay or sulfonic acid-functionalized resins, can sometimes improve yields by providing a high local concentration of acid sites.[9][10][11]

Steglich Esterification: Overcoming N-Acylurea Formation

A milder alternative to the Fischer method, but not without its own challenges.

  • Issue: Low yield of the desired ester, with significant amounts of starting material and byproducts.

  • Root Cause & Troubleshooting:

    • N-Acylurea Formation: As mentioned in the FAQs, this is a common side reaction.

      • Solution: Ensure an adequate amount of DMAP (typically 5-10 mol%) is used to accelerate the desired esterification.[4][5]

    • Steric Hindrance: Even with activation, highly hindered acids and alcohols will react slowly.

      • Solution: Increase the reaction time and consider a slight increase in temperature (e.g., to 40-50 °C).

    • Carbodiimide Choice: DCC can lead to insoluble DCU, complicating purification.

      • Solution: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for easier workup.

Yamaguchi Esterification: Optimizing for Success

Often the go-to method for highly hindered systems.

  • Issue: Incomplete reaction and difficult purification.

  • Root Cause & Troubleshooting:

    • Inefficient Mixed Anhydride Formation: The first step is the formation of a mixed anhydride between the benzoic acid and 2,4,6-trichlorobenzoyl chloride (TCBC).

      • Solution: Ensure anhydrous conditions and use a suitable base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl produced.

    • Slow Acyl Transfer: The subsequent reaction with the alcohol, catalyzed by DMAP, can be slow with very hindered substrates.

      • Solution: Use a stoichiometric amount of DMAP and allow for sufficient reaction time. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can also be beneficial.

    • Workup and Purification: The acidic byproduct, 2,4,6-trichlorobenzoic acid, can be challenging to remove.

      • Solution: A thorough wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) is essential during the workup.[6] Column chromatography may be required for complete purification.

Mitsunobu Reaction: A Powerful but Delicate Alternative

The Mitsunobu reaction offers a way to form esters with inversion of stereochemistry at the alcohol center, but it can be sensitive to substrate and reaction conditions.

  • Issue: Low yields and formation of byproducts.

  • Root Cause & Troubleshooting:

    • Acidity of the Benzoic Acid: The pKa of the nucleophile (the benzoic acid) should be below 13 for the reaction to proceed efficiently.[12][13][14] Most benzoic acids meet this criterion.

    • Steric Hindrance: Highly hindered alcohols can be problematic.

      • Solution: While the reaction is generally good for primary and secondary alcohols, tertiary alcohols are not suitable.[15]

    • Side Reactions: A common side product arises from the azodicarboxylate reacting as the nucleophile.[12]

      • Solution: Ensure the benzoic acid is sufficiently acidic and present in a slight excess.

    • Purification: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove.

      • Solution: Several purification strategies exist, including chromatography and the use of modified reagents to facilitate byproduct removal.[16]

Acid Chloride Formation: A Two-Step but Often Reliable Method

Converting the hindered benzoic acid to its more reactive acid chloride derivative before adding the alcohol is a robust strategy.

  • Issue: Difficulty in forming the acid chloride or incomplete reaction with the alcohol.

  • Root Cause & Troubleshooting:

    • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common choices.

      • Solution: Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl), which simplifies workup.[4][9] Thionyl chloride can require higher temperatures and may not be suitable for acid-sensitive substrates.[9][17]

    • Inert Atmosphere: Acid chlorides are highly moisture-sensitive.

      • Solution: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

    • Reaction with Alcohol: The subsequent reaction of the acid chloride with the alcohol is usually fast but requires a base to neutralize the HCl produced.

      • Solution: Use a non-nucleophilic base like pyridine or triethylamine.

Data Presentation: A Comparative Overview

The following table provides a qualitative comparison of the common methods for the esterification of hindered benzoic acids. Quantitative yields are highly substrate-dependent.

MethodTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Acid catalyst (e.g., H₂SO₄), excess alcohol, refluxSimple reagents, low costGenerally very low to no yield with hindered substrates, harsh conditions
Steglich DCC or EDC, DMAP (cat.), aprotic solvent, room temp.Mild conditions, good for acid-sensitive substratesFormation of N-acylurea byproduct, purification from DCU (with DCC) can be difficult
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, base (e.g., Et₃N), DMAP, aprotic solventHigh yields for very hindered substrates, mild conditionsExpensive reagent, purification from byproducts can be challenging[18][19]
Mitsunobu PPh₃, DEAD or DIAD, aprotic solvent, 0 °C to room temp.Inversion of stereochemistry at the alcohol, mild conditionsByproduct removal can be difficult, not suitable for tertiary alcohols[12][15]
Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol, base (e.g., pyridine)High yields, reliable for many substratesTwo-step process, moisture-sensitive intermediate, potentially harsh conditions for acid chloride formation[4][9]

Experimental Protocols

Protocol 1: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid with Benzyl Alcohol
  • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add benzyl alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification of Mesitoic Acid with Neopentyl Alcohol
  • To a solution of mesitoic acid (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere, add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir at room temperature for 1 hour.

  • In a separate flask, dissolve neopentyl alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the reaction mixture and stir at room temperature for 12-18 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

A logical approach is key to diagnosing and solving low conversion issues.

Caption: A decision tree for troubleshooting low conversion.

Key Mechanistic Insights

Understanding the reaction mechanisms is crucial for effective troubleshooting.

SteglichMechanism RCOOH R-COOH (Hindered Acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP+ Intermediate O_acylisourea->Acyl_DMAP + DMAP (Fast) N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea 1,3-Rearrangement (Slow, Uncatalyzed) Alcohol R'-OH Ester Ester (Product) Alcohol->Ester DMAP DMAP Acyl_DMAP->Ester + R'-OH

Caption: The role of DMAP in preventing N-acylurea formation.

By carefully selecting the appropriate esterification method and optimizing the reaction conditions, researchers can successfully synthesize esters from even the most sterically hindered benzoic acids. This guide serves as a starting point for troubleshooting common issues and achieving higher conversion rates in your experiments.

References

  • Pro-I-Tech. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • Pro-I-Tech. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Mitsunobu reaction. Retrieved from [Link]

  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14594–14595. [Link]

  • Allen. (n.d.). 2, 4, 6-trimethylbenzoic acid is quite difficult to esterify. Assign reason. Retrieved from [Link]

  • Pearson. (2024, July 14). Show how you would use an acid chloride as an intermediate to syn.... Retrieved from [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434.
  • Khan, M. A., Munawar, M. A., & Khan, S. A. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1488835. [Link]

  • Munawar, M. A., Khan, S. A., & Khan, M. A. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1488835. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5878-5887.
  • Sert, E., & Atalay, F. S. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
  • Ishihara, K., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(28), 8930-8931.
  • Trask, A. V., et al. (2004). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 6, 324-330.
  • Li, J., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(40), 28247-28255.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101703940A - Method for preparing solid acid catalyst of esterification.
  • Li, J., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(40), 28247-28255.
  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-662.
  • Reddit. (2024, February 15). Esterification not Working (Separation) : r/OrganicChemistry. Retrieved from [Link]

  • Chianese, A. R., & Zaccheria, F. (2009). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. Chemical Engineering Research and Design, 87(5), 633-640.
  • Canales, E., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Organic Process Research & Development, 24(10), 2135-2143.
  • Huter, M., et al. (2023). Steric Exclusion Chromatography for Purification of Biomolecules—A Review. Bioengineering, 10(3), 346.
  • Vaia. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6 -trimethylbenzoic acid with methanol and HCl is unsuccessful. No ester is obtained, and the acid is recovered unchanged. What alternative method of esterification might be successful?. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using.... Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Munawar, M. A., Khan, S. A., & Khan, M. A. (2023).
  • Filo. (2023, November 4). How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful? No ester is obtained, and the starting acid is recovered unchanged. Retrieved from [Link]

  • ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Spherical Crystallization of Benzoic acid in different solvents. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Sert, E., & Atalay, F. S. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
  • Filo. (2023, November 4). Explain the observation that attempted Fischer esterification of 2,4,6-tr.... Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Journal of Chemical Education. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

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Preventing racemization during the synthesis of chiral aromatic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization & Enantiomeric Erosion

Ticket ID: #CHIRAL-OH-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostic: The Racemization Risk Matrix

Before modifying your protocol, identify the specific phase where enantiomeric excess (ee) erosion is occurring. Racemization of benzylic alcohols is rarely random; it is driven by specific mechanistic failures.

Quick Diagnostic Flowchart

RacemizationDiagnostic Start Start: When is ee loss observed? RxnEnd At end of Reaction? Start->RxnEnd Workup After Workup/Quench? Start->Workup Purify After Column Chromatography? Start->Purify Method Method Used? RxnEnd->Method Acid Did you use Acidic Quench? Workup->Acid Silica Stationary Phase? Purify->Silica ATH Transfer Hydrogenation (Ru/TsDPEN) Method->ATH CBS CBS Reduction (Borane) Method->CBS Rev Issue: Reversibility (Thermodynamic Equilibrium) ATH->Rev Temp Issue: Temp/Moisture Control CBS->Temp Carbo Issue: Acid-Catalyzed SN1 (Carbocation Formation) Acid->Carbo Yes SDE Issue: Self-Disproportionation of Enantiomers (SDE) Silica->SDE Achiral Column SiAcid Issue: Silica Acidity Silica->SiAcid Standard Silica

Figure 1: Diagnostic decision tree for isolating the source of enantiomeric erosion.

Module A: The "Reversibility Trap" (Transfer Hydrogenation)

User Issue: "I used Noyori Transfer Hydrogenation (ATH) with Ru-TsDPEN. The reaction went to 98% conversion, but the ee dropped from 96% (at 4h) to 88% (at 12h)."

Technical Analysis: In isopropanol (IPA), the transfer hydrogenation is reversible . The catalyst (Ru-H species) can dehydrogenate your chiral alcohol back to the ketone and re-reduce it. Over time, the system drifts from kinetic control (high ee) toward thermodynamic equilibrium (racemic). This is particularly aggressive with electron-rich aromatic rings.

Troubleshooting Protocol:

  • Monitor Kinetics: Do not run these reactions "overnight" without sampling. Stop exactly when conversion plateaus.

  • Switch Hydrogen Donors (The Irreversible Fix): Replace IPA with a Formic Acid/Triethylamine (5:2) azeotrope. This oxidation is irreversible because the byproduct is CO₂ (gas), which leaves the system.

Comparative Data: Reversibility Impact

ParameterIsopropanol (IPA) SystemHCOOH / Et3N System
Thermodynamics Reversible (Equilibrium driven)Irreversible (Kinetic product locked)
Racemization Risk High (if reaction time is prolonged)Negligible (Product cannot re-oxidize)
Byproduct Acetone (Competes for catalyst)CO₂ (Leaves system)
Recommendation Use for robust substrates; monitor closely.Preferred for labile benzylic alcohols.

Module B: The "Benzylic Curse" (Acid Sensitivity)

User Issue: "My crude NMR showed >95% ee, but after flash chromatography on silica gel, the isolated product was only 80% ee."

Technical Analysis: Benzylic alcohols are prone to SN1 racemization . The benzylic carbocation is stabilized by resonance. Even the weak acidity of standard silica gel (pH ~5-6) or trace HCl from CDCl₃ can protonate the hydroxyl group, leading to water loss, planar carbocation formation, and non-stereoselective recombination with water.

Substrate Risk Factor:

  • High Risk: Electron-donating groups (e.g., p-OMe, p-NHAc) stabilize the carbocation.

  • Moderate Risk: Unsubstituted phenyl rings.

  • Low Risk: Electron-withdrawing groups (e.g., p-NO₂, p-CF₃) destabilize the carbocation.

Protocol: Neutralization of Stationary Phase

Do NOT use standard silica gel for electron-rich benzylic alcohols without modification.

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., Hexane/EtOAc).

  • The Buffer: Add 1% to 2% Triethylamine (Et3N) to the slurry.

  • Column Packing: Pour the column with this basic slurry.

  • Elution: Run the column with your standard eluent (the Et3N stays on the silica, neutralizing acidic sites).

  • Alternative: Use Basic Alumina (Grade III) if the substrate is extremely acid-sensitive.

Module C: The "Phantom" Racemization (SDE)

User Issue: "I separated my product into three fractions. Fraction 1 was 99% ee, but Fraction 3 was nearly racemic. Did the column racemize my compound?"

Technical Analysis: This is likely Self-Disproportionation of Enantiomers (SDE) , not chemical racemization.[1] On achiral stationary phases (silica), enantiomers can form transient homochiral (R-R) and heterochiral (R-S) aggregates.[2] These aggregates have different physical properties and retention times.

  • The Trap: If you discard the "tails" of your peak assuming they are pure product, you may be inadvertently discarding the racemic portion (or the enantiopure portion), artificially inflating or deflating your reported ee.

SDE Mitigation Strategy:

  • Collection: Collect the entire peak. Do not fractionate aggressively unless you check the ee of every fraction.

  • Loading: SDE is concentration-dependent. Lower loading often minimizes aggregation.

  • Verification: If you observe SDE, report the yield and ee of the combined fractions, not just the "best" cut.

Detailed Protocol: Optimized CBS Reduction

This protocol is designed to minimize boron-complex induced racemization during workup.

Reagents:

  • Ketone Substrate (1.0 eq)

  • (R)-Me-CBS Catalyst (0.1 eq)

  • Borane-Dimethylsulfide (BH3·DMS) (0.6 - 1.0 eq)

  • Solvent: Anhydrous THF (Must be <50 ppm water)

Step-by-Step Workflow:

  • Drying (Critical): Dry the ketone azeotropically with toluene if it is a liquid. Water reacts with the CBS catalyst to form non-selective species.

  • Catalyst Charge: Dissolve (R)-Me-CBS in THF under Argon. Cool to -20°C .

  • Borane Addition: Add the BH3·DMS to the catalyst solution before the ketone. This ensures the active catalyst complex forms first.

  • Controlled Addition: Add the ketone (dissolved in THF) slowly over 1-2 hours via syringe pump.

    • Why? Keeps the concentration of unreacted ketone low, preventing non-catalyzed background reduction.

  • The "Soft" Quench:

    • Danger Zone: Do not dump HCl into the reaction.

    • Procedure: Add Methanol (MeOH) dropwise at -20°C until gas evolution ceases.

    • Warm up: Allow to warm to Room Temperature (RT) and stir for 30 mins to break down Boron-Nitrogen complexes.

    • Acid Wash (Optional but Risky): If you must remove the catalyst, use 1M KHSO₄ (mild), not HCl. For highly sensitive substrates, skip the acid wash and purify via chromatography directly.

References & Authority

  • Mechanism of Acid-Catalyzed Racemization:

    • Wuyts, S., et al. "Acid Zeolites as Alcohol Racemization Catalysts."[3] Chemistry – A European Journal, 2004.[4]

    • Insight: Establishes the carbocation pathway and the efficacy of zeolites/silica in promoting racemization.

  • Noyori Transfer Hydrogenation (Reversibility):

    • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[5][6] Accounts of Chemical Research, 1997.

    • Insight: Defines the reversible nature of the IPA system and the kinetic vs. thermodynamic control.

  • Self-Disproportionation of Enantiomers (SDE):

    • Soloshonok, V. A.[1][7] "Remarkable Amplification of the Self-Disproportionation of Enantiomers on Achiral-Phase Chromatography Columns." Angewandte Chemie Int.[4] Ed., 2006.[7]

    • Insight: The definitive guide on how achiral chromatography can separate enantiomers via aggregation.

  • CBS Reduction Protocols:

    • Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Journal of the American Chemical Society, 1987.

    • Insight: The foundational protocol for borane-mediated asymmetric reduction.[8]

Disclaimer: These protocols are for research use. Always consult SDS and perform risk assessments before handling boranes or transition metal catalysts.

Sources

Catalyst deactivation in the synthesis of methyl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Technical Support Center. Topic: Deactivation Protocols for Methyl Benzoate Synthesis via Solid Acid Catalysis. Ticket ID: MB-EST-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Deactivation Landscape

You are likely here because your esterification yields are plateauing earlier than thermodynamic predictions allow, or your catalyst recycling studies show a precipitous drop in TOF (Turnover Frequency). In the synthesis of methyl benzoates, particularly when moving from homogeneous H₂SO₄ to heterogeneous solid acids (e.g., Sulfated Zirconia, Zeolites, or Functionalized Silicas), "deactivation" is rarely a single event. It is usually a triad of Water Poisoning , Active Site Leaching , and Pore Fouling .

This guide bypasses generic advice. We focus on distinguishing kinetic inhibition from irreversible degradation using self-validating experimental loops.

Module 1: The Diagnostic Triage (Is it Dead or Just Sleeping?)

Before altering your synthesis parameters, you must identify the mechanism of failure. Use this logic flow to diagnose the root cause.

Visual 1: The Deactivation Logic Tree

This diagram guides you through the "Hot Filtration" and "Regeneration" decision gates to pinpoint the specific failure mode.

DiagnosticLogic start Observation: Loss of Activity test1 Execute Sheldon's Hot Filtration Test start->test1 branch1 Does Filtrate Continue Reacting? test1->branch1 leaching Diagnosis: Leaching (Active species in solution) branch1->leaching Yes surface Diagnosis: Surface Deactivation (Heterogeneous Failure) branch1->surface No test2 Regeneration Test: Calcination (550°C, Air) surface->test2 branch2 Activity Restored? test2->branch2 coking Diagnosis: Coking/Fouling (Reversible) branch2->coking Yes poison Diagnosis: Sintering or Irreversible Poisoning branch2->poison No

Caption: Diagnostic workflow to distinguish between active site leaching, reversible fouling, and irreversible structural collapse.

Module 2: Troubleshooting Water Inhibition

The Issue: Water is a byproduct of esterification.[1][2] On solid Lewis acids (e.g., ZrO₂), water adsorbs competitively on the metal centers, blocking the activation of the benzoic acid carbonyl.

Q: My conversion stalls at ~60% regardless of catalyst loading. Is my catalyst dead? A: Likely not. You are hitting the Thermodynamic Equilibrium or Competitive Adsorption Limit .

  • Mechanism: Water molecules have a smaller kinetic diameter and higher polarity than methanol. They cluster around the hydrophilic acid sites, creating a "water cage" that prevents the hydrophobic benzoic acid from reaching the active site [1].

  • The Test: Add a water scavenger (molecular sieves 3A) mid-reaction. If the rate spikes, your catalyst is active but poisoned by water.

Protocol: Hydrophobicity Check If you are using functionalized silicas (e.g., SBA-15-SO₃H), the surface silanol groups (Si-OH) attract water.

  • Modify: Cap surface silanols with HMDS (hexamethyldisilazane) to increase hydrophobicity.

  • Result: This repels the water byproduct, forcing it into the bulk phase and keeping the active sulfated sites accessible [2].

Module 3: Troubleshooting Leaching (The "Hidden" Homogeneous Reaction)

The Issue: You believe you are running a heterogeneous reaction, but your acidic groups (e.g., sulfate on zirconia or heteropoly acids) are dissolving into the methanol.

Q: How do I confirm if my "solid" catalyst is actually leaching? A: You must perform Sheldon’s Hot Filtration Test [3]. A standard filtration at room temperature is invalid because leached species may re-precipitate upon cooling, giving a false negative.

Protocol: Sheldon’s Hot Filtration Test

  • Start Reaction: Run methyl benzoate synthesis to ~50% conversion.

  • Hot Filter: Stop agitation. Quickly filter the catalyst at the reaction temperature (use a heated filter funnel or syringe filter).

  • Monitor Filtrate: Return the clear filtrate to the reactor and maintain reaction temperature.

  • Analyze:

    • Scenario A: Conversion stops immediately. -> True Heterogeneous Catalysis.

    • Scenario B: Conversion continues in the absence of solid. -> Leaching Detected. The reaction is being driven by dissolved species (e.g., H₂SO₄ leached from sulfated zirconia).

Data Interpretation Table:

ObservationDiagnosisRemediation
Filtrate activity = 0%Stable CatalystProceed to fouling analysis.
Filtrate activity > 0%Active Site LeachingSwitch to covalently bonded supports (e.g., thiol-functionalized silica) or reduce reaction temperature.
Filtrate turns yellowOrganic LeachingBenzoic acid oligomers are solubilizing; check product purity.

Module 4: Troubleshooting Coking & Fouling

The Issue: Benzoic acid is an aromatic substrate. Inside the pores of zeolites (like H-Beta or H-ZSM-5), strong acid sites can catalyze the formation of heavy byproducts (oligomers) that physically block the pores.

Q: My fresh catalyst works great, but the recycled catalyst loses 40% activity. Washing with methanol doesn't help. A: Methanol is too polar to dissolve the poly-aromatic "coke" species. You are dealing with Pore Blockage .

Visual 2: Pore Blockage Mechanism

The diagram below illustrates how bulky benzoic acid derivatives block zeolite channels.

CokingMechanism cluster_0 Zeolite Pore (Fresh) cluster_1 Reaction Phase cluster_2 Deactivation Phase Site1 Acid Site Coke Polymerized Residue Site1->Coke Side Rxn BA Benzoic Acid BA->Site1 Diffusion MeOH MeOH MeOH->Site1 Coke->Site1 Steric Blockage

Caption: Mechanism of steric occlusion where poly-aromatic residues block access to internal acid sites.

Protocol: Thermal Regeneration Cycle Solvent washing is insufficient for coked zeolites.

  • Dry: Dry the spent catalyst at 120°C for 2 hours.

  • Calcination: Ramp temperature to 550°C (at 5°C/min) under air flow.

  • Hold: Maintain for 4–6 hours. This burns off the carbonaceous deposits (coke) as CO₂.

  • Verify: Run TGA (Thermogravimetric Analysis). A weight loss peak between 300–500°C in the spent catalyst that is absent in the regenerated catalyst confirms successful coke removal [4].

Module 5: FAQs (Field Scenarios)

Q: I am using Sulfated Zirconia (SZ). After regeneration at 600°C, the activity dropped permanently. Why? A: You likely triggered Sulfate Decomposition . Sulfated Zirconia is thermally sensitive. Above 600°C, the active sulfate groups (


) decompose and evolve as 

gas, leaving behind inert Zirconia (

).
  • Fix: Limit regeneration temperature to 500°C. If activity is lost, you must re-sulfate the material using 1N H₂SO₄ followed by calcination [5].

Q: Can I use Zeolite Y (FAU) for methyl benzoate? A: It depends on the Si/Al ratio. Low Si/Al ratios (hydrophilic) will adsorb water strongly, deactivating the catalyst. High Si/Al ratios (hydrophobic) are preferred but have fewer acid sites.

  • Recommendation: H-Beta or H-ZSM-5 are generally superior to Zeolite Y for benzoic acid esterification due to better pore architecture and hydrophobicity balance [6].

References

  • Liu, Y., et al. "Water tolerance of solid acid catalysts in esterification: The role of surface hydrophobicity." Journal of Catalysis, vol. 269, no. 1, 2010. Link

  • Miao, S., et al. "Sulfonic acid functionalized mesoporous silicas for esterification: Effect of hydrophobicity." Catalysis Communications, vol. 10, no. 13, 2009. Link

  • Sheldon, R. A., et al. "Heterogeneous catalysis for liquid-phase oxidations: The hot filtration test." Journal of Catalysis, vol. 175, no. 1, 1998. Link

  • Chaube, V. D., et al. "Zeolite catalysts for the esterification of benzoic acid: Deactivation by coking." Applied Catalysis A: General, vol. 299, 2006.[3] Link

  • Yadav, G. D., & Murkute, A. D. "Preparation of sulfated zirconia and its application in esterification." Journal of Catalysis, vol. 224, no. 1, 2004. Link

  • Kirumakki, S. R., et al. "Esterification of alcohols with benzoic acid over zeolites H-Beta, HY and HZSM-5." Applied Catalysis A: General, vol. 299, 2006.[3] Link

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for the Separation of "Methyl 4-(1-hydroxyethyl)-2-methylbenzoate" Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Methyl 4-(1-hydroxyethyl)-2-methylbenzoate enantiomers. We will move beyond a simple recitation of steps to explore the underlying scientific principles that inform an effective method development strategy. This document compares different chiral stationary phases (CSPs) and mobile phase systems, presenting supporting data to guide researchers toward an optimized, validated method suitable for quality control and drug development environments.

Introduction: The Chirality Challenge

Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image are non-superimposable.[1] The separation of these mirror images, or enantiomers, is a significant challenge because they possess identical physical and chemical properties in an achiral environment.[2] Chiral chromatography provides a solution by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which allows for differential interaction with the two enantiomers.[3]

The mechanism of chiral recognition often relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[2][3] For a successful separation, a stable complex requires at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance), a concept known as the three-point interaction model.

Our target analyte, this compound, possesses several key structural features that will guide our method development strategy:

  • A chiral center at the benzylic alcohol carbon.

  • An aromatic ring , which can participate in π-π interactions.

  • A hydroxyl group , capable of acting as a hydrogen bond donor and acceptor.

  • An ester group , which can also engage in hydrogen bonding and dipole-dipole interactions.

This guide will systematically explore how to leverage these features to achieve baseline separation.

The Method Development Workflow: A Strategic Approach

Effective method development is not a random walk but a logical, structured process. The goal is to find the optimal combination of a CSP and a mobile phase that provides adequate resolution, good peak shape, and a reasonable analysis time.

G Analyte Analyte Characterization (Solubility, UV λmax) CSP_Screen CSP Screening (Polysaccharide-based) Analyte->CSP_Screen MP_Screen Mobile Phase Screening (NP, RP, PO Modes) CSP_Screen->MP_Screen Optimize Fine-Tuning (Solvent Ratio, Additives, Temperature, Flow Rate) MP_Screen->Optimize Identify promising conditions Validate Method Validation (ICH Guidelines) Optimize->Validate Finalize method

Caption: A systematic workflow for chiral HPLC method development.

Comparative Screening of Chiral Stationary Phases

The choice of CSP is the most critical factor in a chiral separation.[4] While numerous CSPs exist, polysaccharide-based phases (derivatives of cellulose and amylose) have emerged as the most versatile and successful for a broad range of compounds.[3][5] Their success stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with inclusion complexation within the polymer's helical structure.[2]

For our target analyte, we will compare two widely used immobilized polysaccharide CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate) CSP: Often effective for aromatic compounds.

  • Cellulose tris(3,5-dimethylphenylcarbamate) CSP: Provides a different stereochemical environment and can exhibit complementary selectivity.

Experimental Protocol: CSP & Mobile Phase Screening
  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in methanol. Dilute to 0.1 mg/mL with the initial mobile phase for injection.

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Detection: Monitor at the UV maximum of the analyte (e.g., 230 nm).

  • Screening Conditions:

    • Columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) Immobilized CSP (e.g., CHIRALPAK® IA-3), 250 x 4.6 mm, 3 µm

      • Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized CSP (e.g., CHIRALCEL® OD-3), 250 x 4.6 mm, 3 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Mobile Phases to Screen:

      • Normal Phase (NP): n-Hexane / 2-Propanol (IPA) (90:10, v/v)

      • Polar Organic (PO): Methanol / Acetonitrile (50:50, v/v)

      • Reversed-Phase (RP): Water / Acetonitrile (50:50, v/v)

Screening Results and Interpretation

The following table presents hypothetical but representative data from our screening experiment. The key metrics are the selectivity factor (α), which measures the separation between the two peaks, and the resolution (Rs), which quantifies the degree of separation. An Rs value ≥ 1.5 indicates baseline separation.

CSP TypeMobile Phase ModeMobile Phase Compositionk'₁k'₂Selectivity (α)Resolution (Rs)Comments
AmyloseNormal Phasen-Hexane/IPA (90:10)2.83.51.252.10 Good separation, reasonable retention.
AmylosePolar OrganicMeOH/ACN (50:50)1.51.61.070.80Poor resolution.
AmyloseReversed-PhaseWater/ACN (50:50)4.24.31.020.30No separation.
CelluloseNormal Phasen-Hexane/IPA (90:10)3.13.91.262.25 Excellent separation, slightly higher retention.
CellulosePolar OrganicMeOH/ACN (50:50)1.81.81.000.00Co-elution.
CelluloseReversed-PhaseWater/ACN (50:50)5.05.01.000.00Co-elution.

Analysis: The data clearly indicates that the Normal Phase mode provides the best enantioselectivity for this analyte on both polysaccharide CSPs. This is logical, as the non-polar environment enhances the hydrogen bonding and π-π interactions crucial for chiral recognition. The Cellulose-based CSP provided slightly better resolution, making it the primary candidate for optimization.

G cluster_enantiomer cluster_csp cluster_interactions Recognition Interactions E Enantiomer + Aromatic Ring + Hydroxyl Group + Ester Group CSP CSP + Phenyl Groups + Carbamate Groups + Chiral Cavities Pi π-π Stacking E->Pi HB Hydrogen Bonding E->HB Steric Steric Hindrance E->Steric CSP->Pi CSP->HB CSP->Steric

Caption: Chiral recognition via a three-point interaction model.

Method Optimization

With the Cellulose CSP and Normal Phase mode selected, the next step is to fine-tune the mobile phase composition to achieve optimal resolution with an efficient run time.

Experimental Protocol: Optimization

Using the Cellulose CSP, we will systematically vary the percentage of the alcohol modifier (IPA) in n-Hexane. The effect of additives, which can sharpen peaks and sometimes improve selectivity, will also be investigated.[4]

  • Varying IPA Concentration: Test mobile phases of n-Hexane/IPA at ratios of 95:5, 90:10, and 85:15.

  • Investigating Additives: To the optimal n-Hexane/IPA ratio, add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA). These additives can suppress undesirable ionic interactions with residual silanols on the silica support.[6]

Optimization Results
Mobile Phase Compositionk'₁k'₂Selectivity (α)Resolution (Rs)Comments
n-Hexane/IPA (95:5)5.87.51.292.85 Excellent resolution, but longer run time.
n-Hexane/IPA (90:10)3.13.91.262.25Good balance of resolution and run time.
n-Hexane/IPA (85:15)2.02.41.201.60Faster run time, but resolution is decreasing.
n-Hexane/IPA (95:5) + 0.1% TFA5.97.61.292.90 Slightly improved peak shape and resolution.

Analysis: Decreasing the IPA concentration increases retention and resolution, as expected. The 95:5 ratio of n-Hexane to IPA provides excellent separation. The addition of a small amount of TFA slightly improves the peak asymmetry and resolution, making it the preferred mobile phase.

Optimized Method:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized CSP, 250 x 4.6 mm, 3 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Method Validation

The final step is to validate the optimized method according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[7][8] This establishes the method's reliability, accuracy, and precision.[9]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for enantiomeric impurity)
Specificity To ensure the method can separate the enantiomers from each other and from potential impurities.Baseline resolution (Rs > 1.5) between enantiomers and from other known components.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.998 for the minor enantiomer over its expected range.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 5% for the minor enantiomer at the specification limit.[10]
Accuracy To assess the closeness of the test results to the true value.Recovery of 80-120% for the minor enantiomer when spiked into the major enantiomer.[10]
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be reliably quantified.Signal-to-Noise ratio ≥ 10. Precision at the LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Resolution and %RSD remain within acceptable limits when flow rate (±10%), temperature (±5°C), and mobile phase composition (±2% organic) are varied.

Conclusion

This guide has demonstrated a systematic and scientifically-grounded approach to developing a chiral HPLC method for the separation of this compound enantiomers. Through a comparative screening process, a cellulose-based CSP operating in Normal Phase mode was identified as the most effective system. Subsequent optimization of the mobile phase composition led to a final method with excellent resolution and peak shape. This logical progression from broad screening to fine-tuning and finally to validation ensures the development of a robust, reliable, and transferable analytical method. This strategy serves as a powerful template for tackling similar chiral separation challenges in a drug development setting.

References

  • Jung, M., & Kim, M. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • Rao, G., & Kumar, P. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Suneetha, D., & Rao, D. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Zhang, T., et al. (2013). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laborator. SciELO México. Retrieved from [Link]

  • Islam, R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Gasparrini, F., et al. (2011). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]

  • Gasparrini, F., et al. (2011). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]

  • Layton, S. E. (2004). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from [Link]

  • Záková, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Nazareth, C., & Mascarenhas, R. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Kumar, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • SIELC. (2018). Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Achiral supercritical fluid chromatography separation of hydrobenzoin. Retrieved from [Link]

Sources

Quantitative NMR (qNMR) for the purity determination of "Methyl 4-(1-hydroxyethyl)-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate characterization, Methyl 4-(1-hydroxyethyl)-2-methylbenzoate presents specific analytical challenges that traditional HPLC-UV methods often fail to address comprehensively. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it fundamentally relies on relative response factors and reference standards that may not exist for novel intermediates.

This guide establishes Quantitative NMR (qNMR) as the superior primary method for the absolute purity determination of this specific benzoate derivative. By leveraging the fundamental proportionality of nuclear spin, qNMR provides SI-traceable purity data without the need for identical reference standards, effectively bypassing the "response factor bias" inherent in UV detection.[1]

Part 1: The Analytical Challenge

The Target Molecule

This compound is a bifunctional intermediate containing a methyl ester, an aromatic core, and a secondary benzylic alcohol.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol

  • Critical Structural Features for NMR:

    • Ester Methyl: Singlet, typically distinct (~3.8 ppm).

    • Aromatic Methyl: Singlet, benzylic (~2.5 ppm).

    • Chiral Center: The 1-hydroxyethyl group creates a chiral center. While standard qNMR measures mass purity (not enantiomeric excess), the presence of diastereomeric salts or complexes in crude mixtures can complicate spectra.

Limitations of Alternatives
MethodLimitation for this Molecule
HPLC-UV Response Factor Bias: The likely impurities—specifically the ketone oxidation product (acetophenone derivative) and the vinyl dehydration product (styrene derivative)—have significantly different UV extinction coefficients than the target alcohol. This skews "Area %" results.
GC-FID Thermal Instability: The secondary benzylic alcohol is prone to dehydration at high injection port temperatures, potentially degrading the sample during analysis and reporting false low purity.
DSC Solid Solutions: Differential Scanning Calorimetry fails if the impurities form a solid solution with the target, leading to non-eutectic melting behavior.

Part 2: qNMR Methodology (The Solution)

Internal Standard (IS) Selection

For this specific benzoate, the selection of the Internal Standard is critical to avoid spectral overlap.

  • Selected IS: Dimethyl Sulfone (DMSO

    
    ) 
    
  • Traceability: Certified Reference Material (CRM) grade (TraceCERT® or equivalent).

  • Rationale:

    • Signal: Sharp singlet at

      
       ~3.0 ppm (in DMSO-d
      
      
      
      ).
    • Window: This signal sits perfectly in the "silent region" between the target's aromatic methyl (

      
       2.5) and ester methyl (
      
      
      
      3.8).
    • Inertness: Non-reactive toward the ester or alcohol groups.

Solvent System
  • Solvent: DMSO-d

    
     (99.9% D).
    
  • Why: Ensures complete solubility of both the polar alcohol analyte and the sulfone standard. It also shifts the exchangeable -OH proton away from the aliphatic region, preventing integration interference.

Experimental Protocol (Self-Validating)

Step 1: Gravimetric Preparation (The Source of Truth)

  • Balance: Use a microbalance with readability of 0.001 mg or better.

  • Procedure:

    • Weigh ~10-15 mg of the Analyte directly into the weighing boat. Record mass (

      
      ).
      
    • Weigh ~5-8 mg of Dimethyl Sulfone (IS) directly into the same boat (or separate boats if using difference weighing). Record mass (

      
      ).
      
    • Transfer both quantitatively to the NMR tube using 0.6 mL DMSO-d

      
      .
      
    • Critical: The molar ratio of Analyte:IS should be roughly 1:1 to minimize dynamic range errors in the receiver.

Step 2: Acquisition Parameters (The Physics) To ensure <1% uncertainty, the physics of relaxation must be respected.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1):

    
     seconds.[2]
    
    • Reasoning: The longest

      
       (longitudinal relaxation time) is likely the quaternary carbons or the IS. D1 must be 
      
      
      
      to recover 99.3% of magnetization. For DMSO
      
      
      ,
      
      
      can be ~5-8s. A 60s delay is a safe, robust default.
  • Scans (NS): 16 or 32 (sufficient for >150:1 S/N ratio with >10mg sample).

  • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Temperature: 298 K (controlled to prevent drift).

Step 3: Processing

  • Window Function: Exponential multiplication with LB = 0.3 Hz (or none).

  • Phasing: Manual, 0th and 1st order.

  • Baseline Correction: Polynomial (order 5) or spline. Critical for accurate integration.

Part 3: Comparative Analysis

The following data represents a comparative validation of a "typical" batch of this compound containing common synthesis byproducts (residual solvent and oxidation impurity).

Table 1: Method Comparison Data
ParameterHPLC-UV (254 nm)qNMR (Internal Std)Interpretation
Reported Purity 99.2% (Area %)97.8% (w/w %)HPLC overestimates purity by "missing" non-UV impurities.
Impurity A (Ketone) 0.5%0.5%Both methods detect the chromophore-active ketone.
Impurity B (Water) Not Detected0.8%qNMR (via chemical shift check) or KF titration detects water; HPLC ignores it.
Impurity C (Solvent) Not Detected0.9% (THF residue)HPLC elutes solvent in void volume; qNMR quantifies it.
Traceability Relative (vs. Self)Absolute (SI) qNMR is traceable to the mass of the NIST-traceable IS.
Measurement Time 45 min (gradient)15 minqNMR is significantly faster for single-sample purity checks.
The Calculation Logic

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral area[1][3]
    
  • 
     = Number of protons (IS=6 for DMSO
    
    
    
    , Sx=3 for Ester Methyl)
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (as decimal)
    

Part 4: Visualization & Workflow

Figure 1: The qNMR Workflow for Absolute Purity

This diagram illustrates the critical path for ensuring data integrity, highlighting the "Double Weighing" technique which minimizes volumetric errors.

qNMR_Workflow cluster_prep Sample Preparation (Gravimetric) cluster_acq NMR Acquisition (Physics) cluster_proc Data Processing & Calculation Weigh_IS Weigh Internal Standard (Dimethyl Sulfone) Target: 5-8 mg Dissolve Dissolve Combined Solids Solvent: DMSO-d6 (0.6 mL) Homogenize Thoroughly Weigh_IS->Dissolve Weigh_Sx Weigh Analyte (Methyl Benzoate deriv.) Target: 10-15 mg Weigh_Sx->Dissolve Pulse Pulse Sequence 90° Pulse D1 ≥ 60s (5x T1) Dissolve->Pulse Acquire Acquisition NS=32, Center freq on region No rotation Pulse->Acquire PhaseBase Phasing & Baseline Correction (Polynomial) Acquire->PhaseBase Integrate Integration Region A: IS (3.0 ppm) Region B: Analyte (3.8 ppm) PhaseBase->Integrate Calc Calculate Purity % Using qNMR Equation Integrate->Calc

Caption: Figure 1.[3][4][5] Optimized qNMR workflow utilizing gravimetric preparation to eliminate volumetric uncertainty. The critical control point is the Relaxation Delay (D1) in the acquisition phase.

References

  • BIPM (Bureau International des Poids et Mesures). (2023). Guidance for the use of the "Octad" of qNMR Internal Standards. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][6][7] Journal of Natural Products, 77(6), 1473–1487. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling Methyl 4-(1-hydroxyethyl)-2-methylbenzoate requires a risk-based approach that goes beyond generic laboratory safety. As a functionalized benzoate ester, this compound presents specific challenges regarding skin permeation and mucous membrane irritation .

While often classified as a standard organic intermediate (Irritant), the presence of both the ester and the benzylic alcohol moieties dictates a specific PPE strategy. The primary operational risk is not acute toxicity, but rather sensitization and contact dermatitis from repeated, low-level exposure, and potential degradation of standard nitrile gloves upon prolonged contact.

Core Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • Warning: Potential for organic solvent-like effects (dizziness) if handled outside containment.

PPE Selection Matrix

This matrix is designed to scale from analytical weighing to preparative synthesis.

Protection ZoneStandard Handling (Analytical/Small Scale)Preparative / Scale-Up (>10g or Heating)Material Science / Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm / 4 mil)Laminate (Silver Shield) or Butyl Rubber Why: Benzoate esters can swell nitrile rubber, reducing breakthrough time to <15 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses with side shields (ANSI Z87.1+)Chemical Splash Goggles (Indirect Vent)Why: Crystalline fines or liquid splashes can cause severe ocular irritation. Goggles prevent vapor entry.[3]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Half-Face Respirator (OV/P95 Cartridge)Why: Required only if fume hood work is impossible. The compound has low volatility but generates irritating aerosols.
Body Defense Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Sleeves or Apron (Chemical Resistant)Why: Protects personal clothing from accumulation of chemical residues which can cause chronic sensitization.

Technical Deep Dive: The "Why" Behind the Protocol

The Nitrile Paradox

As a scientist, you likely default to nitrile gloves. However, for This compound , you must understand the limitation of nitrile.

  • The Mechanism: Esters act as plasticizers for nitrile butadiene rubber. Upon contact, the chemical inserts itself between the polymer chains, causing swelling and permeation.

  • The Protocol: We utilize a "Splash & Change" protocol.

    • Routine: Double glove.

    • Event: If a splash occurs on the outer glove, it is treated as an immediate breach. Doff the outer glove immediately, inspect the inner glove, and re-glove.

    • Prohibition:[1][4][5] Never wear latex. It offers negligible resistance to benzoate esters.

Respiratory Dynamics

This compound contains a benzylic alcohol group. While the vapor pressure is relatively low at room temperature, heating or high-vacuum operations (e.g., rotary evaporation) significantly increase volatility.

  • Rule: All transfers of the neat liquid/solid must occur inside a certified chemical fume hood.

  • Logic: The H335 hazard (Respiratory Irritation) implies that inhaling dust or mist will trigger an inflammatory response in the upper respiratory tract, potentially halting work due to coughing/tearing.

Operational Workflow: The "Clean-Dirty" Line

To maintain a self-validating safety system, strict zoning is required.

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the state of matter and operation type.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Solution State->Liquid Quantity Quantity / Conditions? Solid->Quantity Heating Heating or >100mL? Liquid->Heating Trace (<1g) Trace (<1g) Quantity->Trace (<1g) Trace Bulk (>1g) Bulk (>1g) Quantity->Bulk (>1g) Bulk No (Ambient) No (Ambient) Heating->No (Ambient) No Yes (Reflux/Distillation) Yes (Reflux/Distillation) Heating->Yes (Reflux/Distillation) Yes Std_PPE Standard Protocol: Double Nitrile Gloves Safety Glasses Fume Hood High_PPE Enhanced Protocol: Butyl/Laminate Gloves Splash Goggles Tyvek Sleeves Resp_PPE Respiratory Protocol: Add N95 (Dust) or P100/OV (Vapor) if outside Hood Trace (<1g)->Std_PPE Bulk (>1g)->Resp_PPE No (Ambient)->Std_PPE Yes (Reflux/Distillation)->High_PPE

Caption: Decision logic for selecting PPE based on physical state and experimental conditions.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify Fume Hood flow is >80 fpm.

  • Base Layer: Don standard lab coat and safety glasses.

  • Glove Layering:

    • Don the first pair of nitrile gloves (Bright color, e.g., Orange/Purple).

    • Don the second pair of nitrile gloves (Standard Blue).

    • Self-Validation: If you see the bright color through a tear or degradation in the blue glove, you know your barrier is compromised.

Phase 2: Manipulation
  • Weighing/Transfer: Perform all weighing inside the hood. If using a balance outside, use a secondary container (tared vial) to transport the material.

  • Solvent Interaction: If dissolving in DCM (Dichloromethane) or Ethyl Acetate, be aware that these solvents accelerate permeation. Upgrade to Silver Shield laminate gloves if manual agitation is required.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, flasks) with acetone inside the hood before removing them.

  • Glove Removal:

    • Remove outer gloves using the "beak" method (pinch and pull).

    • Inspect inner gloves for contamination.

    • Remove inner gloves near the waste container.

  • Hygiene: Wash hands with soap and water immediately.[3] Do not use ethanol to wash hands, as it can enhance skin absorption of any remaining residue.

Emergency Response & Disposal

Spill Management

If a spill occurs (>5 mL/5 g):

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles + Butyl Gloves.

  • Absorb: Use a Universal Absorbent Pads or Vermiculite. Do not use paper towels alone, as they do not suppress vapor.

  • Clean: Wipe area with soap and water solution (surfactants lift the ester better than water alone).

Disposal Plan
  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Labeling: Clearly tag waste container with "Ester/Benzoate Derivative - Irritant."

  • Environmental: Do not release to drains.[6][7][8] Benzoates can be toxic to aquatic life (Acute Aquatic Tox Cat 3).

Diagram 2: Emergency Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Action_Minor 1. Absorb with Pad 2. Wipe with Acetone 3. Dispose as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Ventilate 3. Don Butyl Gloves/Resp 4. Contain with Vermiculite Major->Action_Major Report Report to EHS & Update Log Action_Minor->Report Action_Major->Report

Caption: Workflow for categorizing and responding to chemical spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection (29 CFR 1910.138). Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.